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Azilsartan-d4

Cat. No.: B587368
M. Wt: 460.5 g/mol
InChI Key: KGSXMPPBFPAXLY-ZGAVCIBUSA-N
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Description

Azilsartan-d4, also known as this compound, is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20N4O5 B587368 Azilsartan-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Azilsartan-d4 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azilsartan-d4, a deuterium-labeled isotopologue of the angiotensin II receptor blocker, Azilsartan. This document details its chemical structure, its primary application as an internal standard in bioanalytical methods, and provides exemplary experimental protocols for its use.

Core Concepts: Introduction to this compound

Azilsartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] this compound is a stable isotope-labeled version of Azilsartan, where four hydrogen atoms on the para-phenylene ring have been replaced with deuterium. This isotopic substitution results in an increase in molecular weight with minimal impact on the chemical properties of the molecule.

The primary and critical role of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification of the unlabeled drug in complex biological matrices like plasma.

Chemical Structure:

The chemical structure of this compound is as follows:

  • IUPAC Name: 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1]

  • Chemical Formula: C₂₅H₁₆D₄N₄O₅[3][4]

  • Molecular Weight: 460.5 g/mol [3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its unlabeled counterpart, Azilsartan. This information is crucial for the development and validation of analytical methods.

Table 1: Physicochemical Properties

PropertyAzilsartanThis compoundReference(s)
CAS Number 147403-03-01794817-45-0[3][5]
Molecular Formula C₂₅H₂₀N₄O₅C₂₅H₁₆D₄N₄O₅[3][4][5]
Molecular Weight 456.45 g/mol 460.5 g/mol [3][5]
Appearance White to off-white solidOff-white solid[5][6]
Purity >98%>90%[3][6]

Table 2: Mass Spectrometry Parameters for Bioanalysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference(s)
Azilsartan457.95279.15ESI+[7]
This compound 461.9 (calculated)279.15ESI+[7]

Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the molecular weight of Azilsartan. The product ion is expected to be the same as the unlabeled compound as the fragmentation is unlikely to occur on the deuterated ring.

Table 3: Exemplary Pharmacokinetic Parameters of Azilsartan in Humans (Oral Administration)

ParameterValueReference(s)
Tmax (median) 3.0 - 4.0 hours[8]
Cmax (mean) 831.3 - 888.3 ng/mL[8]
AUC(0–24) (mean) 6350.3 - 6871.7 ng·h/mL[8]
Elimination Half-life (t½) ~11 hours

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Azilsartan in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.

Preparation of Stock and Working Solutions
  • Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Azilsartan stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the IS stock solution in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 4: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 90% A, decrease to 10% A over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer API 4000 or equivalent triple quadrupole
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions Azilsartan: 457.95 → 279.15; This compound: 461.9 → 279.15
Dwell Time 100 ms

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

cluster_0 Chemical Structures cluster_1 Isotopic Labeling Azilsartan Azilsartan C₂₅H₂₀N₄O₅ H 4 x ¹H Azilsartan->H contains Azilsartan_d4 This compound C₂₅H₁₆D₄N₄O₅ D 4 x ²H (Deuterium) H->D replaced by D->Azilsartan_d4 results in

Figure 1: Relationship between Azilsartan and this compound.

cluster_workflow Bioanalytical Workflow for Azilsartan Quantification cluster_details Key Steps Explained plasma 1. Plasma Sample Collection spike 2. Spike with this compound (IS) plasma->spike extract 3. Protein Precipitation & Extraction spike->extract spike_detail This compound added as an internal standard for accurate measurement. spike->spike_detail lc 4. LC Separation extract->lc ms 5. MS/MS Detection lc->ms lc_detail Azilsartan and this compound co-elute from the chromatography column. lc->lc_detail quant 6. Quantification ms->quant ms_detail Mass spectrometer differentiates between Azilsartan (m/z 457.95) and this compound (m/z 461.9). ms->ms_detail

Figure 2: Experimental workflow for bioanalysis using this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azilsartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of Azilsartan-d4, a deuterated analog of the angiotensin II receptor blocker, Azilsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Physical and Chemical Data

This compound is a stable, isotopically labeled form of Azilsartan, primarily utilized as an internal standard in quantitative analytical methods such as mass spectrometry. The incorporation of four deuterium atoms on the para-phenylene group results in a distinct mass shift, facilitating its use in pharmacokinetic and metabolic studies of Azilsartan. While specific experimental data for some physical properties of the deuterated form are not widely published, the properties are expected to be very similar to those of the unlabeled compound.

Table 1: Physical and Chemical Properties of this compound and Azilsartan

PropertyThis compoundAzilsartan
Molecular Formula C₂₅H₁₆D₄N₄O₅[][2][3][4]C₂₅H₂₀N₄O₅[5][6][7][8]
Molecular Weight 460.47 g/mol [][2][3]456.45 g/mol [5][6][7]
Appearance Off-white Solid[]White to pale cream or pale brown crystals or crystalline powder[8]
Melting Point Not explicitly reported. Expected to be similar to Azilsartan.212-214 °C[5][9]; 200-206 °C[8]; 188 °C (dec.)[10]
Boiling Point Not reported.Not reported.
Solubility Slightly soluble in DMSO and Methanol (solubility increases with heating).[]Soluble in DMSO (15 mg/mL), sparingly soluble in aqueous buffers.[7][11] In single organic solvents, the order of solubility is ethanol > tetrahydrofuran > methanol > n-propanol > isopropanol > acetonitrile.[12]
Purity >95% to >98%[][4][7]≥98.5% (HPLC)[8]
Storage Conditions Store at 2-8°C[11][13] or -20°C[7]2-8°C[11]
IUPAC Name 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[]2-Ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid[6][8]
CAS Number 1794817-45-0[][3][4][14]147403-03-0[2][5][6][7][8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly available in the public domain. However, standard pharmacopeial and chemical analysis methods would be employed. Below are generalized methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded. For a more precise measurement, Differential Scanning Calorimetry (DSC) can be used, which measures the heat flow into the sample as a function of temperature.[9]

Solubility Determination

Methodology: The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the saturated solution is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[12]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology: A reverse-phase HPLC method can be employed to determine the purity of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.[15][16]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is used.[15][17][18]

  • Detection: The UV detector is set to a wavelength where Azilsartan exhibits maximum absorbance, typically around 248 nm.[9][16][18]

  • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).[19]

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry for Structural Confirmation

Methodology: High-resolution mass spectrometry (HR-MS) coupled with a suitable ionization technique, such as electrospray ionization (ESI), is used to confirm the molecular weight and structure of this compound.

  • Sample Introduction: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via an HPLC system.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed to provide structural information, confirming the location of the deuterium labels.[20][21]

Visualizations

Signaling Pathway of Azilsartan

Azilsartan is an angiotensin II receptor blocker (ARB).[5][22] It exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[5][22][23][24] This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, ultimately leading to a decrease in blood pressure.[23][24] The following diagram illustrates the mechanism of action of Azilsartan within the Renin-Angiotensin-Aldosterone System (RAAS).

Azilsartan_Signaling_Pathway Mechanism of Action of Azilsartan cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Target Cellular Target and Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Activates Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Stimulates Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Azilsartan Azilsartan Azilsartan->AT1_Receptor Blocks

Caption: Mechanism of Action of Azilsartan in the RAAS pathway.

Experimental Workflow for Purity Analysis of this compound

The following diagram outlines a typical workflow for the purity analysis of a raw sample of this compound using HPLC.

Purity_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting start This compound Raw Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent (e.g., Acetonitrile/Water) weigh->dissolve dilute Dilution to Final Concentration dissolve->dilute filter Filtration (0.45 µm filter) dilute->filter prepared_sample Prepared Sample for Injection filter->prepared_sample injection Sample Injection prepared_sample->injection hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation injection->separation detection UV Detection (e.g., 248 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Caption: A typical experimental workflow for the purity analysis of this compound by HPLC.

References

A Technical Guide to the Stability and Storage of Azilsartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability profile and recommended storage conditions for Azilsartan-d4. The information presented is critical for ensuring the integrity of the compound in research and analytical applications. The stability data is primarily derived from forced degradation studies performed on its non-deuterated analogue, Azilsartan, as specific stability-indicating studies on the deuterated version are not extensively published. The isotopic labeling in this compound is not expected to significantly alter its chemical stability, making the data on Azilsartan a reliable surrogate for assessing its degradation pathways and liabilities.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following conditions are recommended based on supplier data sheets.

Format Temperature Duration Notes
Solid (Powder)-20°CUp to 3 yearsStore in a dry, dark place.[1][2]
4°CUp to 2 yearsFor shorter-term storage.[1]
In Solvent (e.g., DMSO)-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 yearSuitable for working stock solutions.[1]

Chemical Stability and Degradation Profile

Forced degradation studies on Azilsartan reveal its susceptibility to hydrolysis and photolysis. It is relatively stable under oxidative and thermal stress. These studies are crucial for identifying potential degradation products and establishing the inherent stability of the molecule.

Summary of Forced Degradation Studies on Azilsartan

Stress Condition Reagents and Duration Observed Degradation Key Degradation Products Identified
Acid Hydrolysis 0.1 M HCl at 85°C for 8 hoursSignificant Degradation[3]Products I, II, and III[3][4]
Alkaline Hydrolysis 0.1 M NaOH at 85°C for 8 hoursSignificant Degradation[3]Products I, III, and IV[3][4]
Neutral Hydrolysis Water at 85°C for 8 hoursDegradation Observed[3]Products I, II, and III[3][4]
Oxidation 30% H₂O₂ at Room Temp for 24 hoursNo significant degradation[3]-
Thermal (Dry Heat) Solid drug at 50°C for 30 daysNo significant degradation[3]-
Photolysis Solution exposed to light at 25°CDegradation Observed[3]Products I and III[3]

Note: The identities of degradation products I-IV are specified as: 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (I), deethylated AZL (II), a diazirin derivative (III), and decarboxylated AZL (IV).[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of Azilsartan, which are directly applicable for assessing the stability of this compound.

  • Preparation: Weigh approximately 0.1 g of the substance and transfer it into separate 100 mL volumetric flasks.

  • Stress Application: Add 100 mL of 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for alkaline hydrolysis, and purified water for neutral hydrolysis.

  • Incubation: Place the flasks in a high-precision water bath maintained at 85°C for 8 hours.[3]

  • Sample Processing: After incubation, cool the flasks to room temperature. Neutralize the acidic and alkaline solutions before dilution.[3]

  • Analysis: Dilute the samples with methanol (or a suitable solvent) and analyze using a stability-indicating HPLC method.[3]

  • Preparation: Disperse approximately 0.1 g of the substance in 100 mL of 30% hydrogen peroxide (H₂O₂) in a volumetric flask.[3]

  • Incubation: Keep the flask at room temperature under dark conditions for 24 hours.[3]

  • Sample Processing: Dilute the sample with the mobile phase.

  • Analysis: Analyze using a stability-indicating HPLC method.

  • Preparation: Place the solid substance in amber-colored glass vials.

  • Incubation: Store the vials in a thermostatically controlled oven at a specified high temperature (e.g., 50°C) for an extended period (e.g., 30 days).[3]

  • Sample Processing: Dissolve a known quantity of the stressed solid in a suitable solvent.

  • Analysis: Analyze using a stability-indicating HPLC method.

  • Preparation: Prepare a solution of the substance in a suitable solvent (e.g., water or methanol).

  • Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Processing: No further processing is typically required.

  • Analysis: Analyze the exposed and control samples using a stability-indicating HPLC method.

A common analytical technique for separating Azilsartan from its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3][4]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: An isocratic mixture of 20 mM ammonium formate buffer (pH 3.0), methanol, and acetonitrile (e.g., in a 40:5:40 v/v/v ratio).[3][4]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection: UV detection at 254 nm.[3]

  • Temperature: Ambient temperature.[3]

Visualizations: Pathways and Workflows

Azilsartan is a selective Angiotensin II Type 1 (AT1) receptor antagonist. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.[5][6]

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effect Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Renin Renin ACE ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Azilsartan This compound Azilsartan->AT1Receptor Blocks

Caption: Mechanism of action of Azilsartan.

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization Start Drug Substance (this compound) Prep_Solid Prepare Solid Samples (for Thermal/Photolytic) Start->Prep_Solid Prep_Solution Prepare Solution Samples (for Hydrolysis/Oxidation/Photolytic) Start->Prep_Solution Thermal Dry Heat (e.g., 50°C) Prep_Solid->Thermal Photolytic Photolysis (ICH Q1B) Prep_Solid->Photolytic Acid Acid Hydrolysis (e.g., 0.1M HCl, 85°C) Prep_Solution->Acid Alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 85°C) Prep_Solution->Alkali Neutral Neutral Hydrolysis (Water, 85°C) Prep_Solution->Neutral Oxidation Oxidation (e.g., 30% H₂O₂, RT) Prep_Solution->Oxidation Prep_Solution->Photolytic Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Alkali->Neutralize Neutral->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants (MS/MS, NMR) HPLC->Characterize Report Generate Stability Report Characterize->Report

References

Unraveling the Preclinical Efficacy of Azilsartan: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan, a potent angiotensin II receptor blocker (ARB), has demonstrated significant promise in the management of hypertension. This technical guide delves into the core preclinical studies that have elucidated the mechanism of action of azilsartan, providing a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed examination of its receptor binding kinetics, inverse agonist activity, and effects on intracellular signaling pathways, this document aims to provide a thorough understanding of the pharmacological properties that underpin the clinical efficacy of azilsartan.

Core Mechanism of Action: Angiotensin II Receptor Blockade

Azilsartan exerts its antihypertensive effects primarily by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1] By inhibiting the binding of angiotensin II to the AT1 receptor, azilsartan prevents vasoconstriction, aldosterone release, and the consequent retention of sodium and water, ultimately leading to a reduction in blood pressure.[1][2]

Superior Receptor Binding Affinity and Persistent Blockade

Preclinical studies have consistently highlighted azilsartan's superior binding affinity and prolonged receptor occupancy compared to other ARBs. This is attributed to its unique chemical structure, which allows for tight and slow dissociation from the AT1 receptor.

Table 1: Comparative AT1 Receptor Binding Affinities (IC50 values) of Various ARBs

Angiotensin II Receptor BlockerIC50 (nM) - Without WashoutIC50 (nM) - With 5-hour Washout
Azilsartan 2.6 [3]7.4 [3][4]
Olmesartan6.7[3]242.5[3]
Telmisartan5.1[3]191.6[3]
Valsartan44.9[3]>10,000[3]
Irbesartan15.8[3]>10,000[3]

Data compiled from preclinical radioligand binding studies.[3][4]

The significantly lower IC50 value for azilsartan, especially after a washout period, demonstrates its persistent and "insurmountable" antagonism at the AT1 receptor.[4][5] This prolonged receptor blockade is believed to contribute to its potent and sustained antihypertensive effects observed in in vivo models.

Inverse Agonist Activity

Beyond simple antagonism, azilsartan exhibits inverse agonist activity at the AT1 receptor.[5][6] This means that it not only blocks the action of angiotensin II but also reduces the basal, constitutive activity of the receptor.[6] This property may contribute to its enhanced blood pressure-lowering effects and potentially offer additional organ-protective benefits.[5][6] Studies using constitutively active mutant AT1 receptors have shown that azilsartan can significantly suppress basal inositol phosphate (IP) production, a marker of receptor activity.[6]

Impact on Intracellular Signaling Pathways

Azilsartan's interaction with the AT1 receptor modulates downstream intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is involved in various cellular processes, including cell growth, differentiation, and inflammation.

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_MAPK MAPK Signaling Cascade Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R Binds to PLC PLC AT1R->PLC Activates Azilsartan Azilsartan Azilsartan->AT1R Blocks IP3_DAG IP3/DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) ERK->Cellular_Response

Figure 1: Azilsartan's blockade of the AT1 receptor and subsequent inhibition of the MAPK signaling pathway.

Preclinical evidence suggests that azilsartan can inhibit angiotensin II-induced activation of key MAPK components like ERK1/2 in vascular smooth muscle cells. This inhibition of MAPK signaling may contribute to the anti-proliferative and anti-inflammatory effects of azilsartan observed in preclinical models.

In Vivo Antihypertensive Efficacy

The potent AT1 receptor blockade by azilsartan translates to significant and sustained blood pressure reduction in various preclinical models of hypertension.

Table 2: Blood Pressure Reduction in Preclinical Hypertension Models

Animal ModelTreatmentDosageBlood Pressure ReductionReference
Spontaneously Hypertensive Rats (SHRs)Azilsartan1 mg/kg/dayGreater sustained depressor effect around the rest-to-active phase compared to candesartan[7]
Zucker Diabetic Fatty (ZDF) RatsAzilsartan Medoxomil5 mg/kg/daySystolic BP reduced from 181±6 mmHg to 116±7 mmHg[8][9]
Spontaneously Hypertensive Obese Rats (SHROB)Azilsartan Medoxomil5 mg/kg/day for 56 daysDemonstrated significant anti-hypertensive effects[10][11][12]

These studies underscore the robust in vivo efficacy of azilsartan in lowering blood pressure in both genetic and metabolic models of hypertension.

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Radioligand_Binding_Assay start Start prep Prepare cell membranes expressing AT1 receptors start->prep incubation Incubate membranes with radiolabeled Angiotensin II and varying concentrations of Azilsartan (or other ARB) prep->incubation separation Separate bound from free radioligand via filtration incubation->separation counting Quantify radioactivity of bound ligand separation->counting analysis Analyze data to determine IC50 counting->analysis end End analysis->end

Figure 2: General workflow for a radioligand binding assay to determine AT1 receptor affinity.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared and homogenized.[13][14][15]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]AngII) and a range of concentrations of the unlabeled test compound (e.g., azilsartan).[13][14][16]

  • Separation: The reaction is terminated, and the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[15][16]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.[13][14]

In Vitro Vascular Contraction Assay (Aortic Ring Assay)

This assay assesses the functional antagonism of a compound on vasoconstriction.

Aortic_Ring_Assay start Start dissection Dissect thoracic aorta from a rat and cut into rings start->dissection mounting Mount aortic rings in an organ bath containing physiological salt solution dissection->mounting equilibration Equilibrate rings under tension mounting->equilibration contraction Induce contraction with Angiotensin II equilibration->contraction treatment Add increasing concentrations of Azilsartan contraction->treatment measurement Measure changes in isometric tension treatment->measurement analysis Analyze data to determine functional antagonism (pA2 value) measurement->analysis end End analysis->end

Figure 3: Experimental workflow for an in vitro aortic ring assay to assess functional antagonism.

Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and cut into rings of 2-3 mm in width.[17][18]

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[17]

  • Equilibration: The rings are allowed to equilibrate under a resting tension.

  • Contraction and Treatment: A cumulative concentration-response curve to angiotensin II is generated. In parallel experiments, this is repeated in the presence of increasing concentrations of azilsartan.

  • Measurement and Analysis: The isometric tension of the rings is continuously recorded. The data is analyzed to determine the potency of azilsartan as a functional antagonist.

Conclusion

The preclinical data for azilsartan robustly supports its potent and sustained mechanism of action as an AT1 receptor blocker. Its high binding affinity, slow dissociation from the receptor, and inverse agonist properties collectively contribute to its superior antihypertensive efficacy observed in various in vivo models. The detailed experimental protocols provided herein offer a foundational understanding for researchers seeking to further investigate the nuanced pharmacology of azilsartan and other ARBs. This in-depth technical guide serves as a valuable resource for the scientific community, facilitating a deeper comprehension of the preclinical attributes that have established azilsartan as a significant therapeutic agent in the management of hypertension.

References

Methodological & Application

Application Note: High-Throughput Quantification of Azilsartan in Human Plasma by LC-MS/MS Using Azilsartan-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azilsartan in human plasma. The method utilizes Azilsartan-d4 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The described method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the stringent requirements for bioanalytical method validation.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] Accurate and reliable quantification of Azilsartan in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Azilsartan in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Azilsartan (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reverse Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Acetate (pH 4)[2][5]
Mobile Phase B Acetonitrile or a mixture of Methanol and Acetonitrile (8:92, v/v)[2]
Flow Rate 0.6 - 0.7 mL/min[2][6]
Gradient Isocratic or Gradient (optimized for separation)
Injection Volume 10 µL
Column Temperature 25°C
Autosampler Temp 4°C[5]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[6][7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Azilsartan) m/z 455.2 → 411.2 (Negative Mode Example)[6]
MRM Transition (this compound) To be determined by direct infusion of this compound
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized for each transition
Source Temperature 450°C
IonSpray Voltage To be optimized
Standard Solutions and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Azilsartan and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Azilsartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 25 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Method Validation Summary

The following tables summarize the expected performance characteristics of the method based on published data for similar assays.

Table 3: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Azilsartan1 - 4000[2]1[2]≥ 0.995[2]

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC Low Concentration< 15%< 15%85 - 115%
MQC Medium Concentration< 15%< 15%85 - 115%
HQC High Concentration< 15%< 15%85 - 115%
(Based on typical acceptance criteria from bioanalytical method validation guidelines)

Table 5: Recovery

AnalyteExtraction Recovery (%)
Azilsartan> 80%[2]
This compoundExpected to be similar to Azilsartan

Workflow and Principles

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add this compound (IS) Plasma->IS_add Precip Protein Precipitation (Acetonitrile) IS_add->Precip Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super Inject Injection Super->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calib Quantification using Calibration Curve Ratio->Calib Result Final Concentration Calib->Result

Caption: Experimental workflow for Azilsartan quantification.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process A Azilsartan Prep Sample Prep Variation A->Prep Matrix Matrix Effects A->Matrix Instrument Instrument Fluctuation A->Instrument IS This compound IS->Prep IS->Matrix IS->Instrument Ratio Peak Area Ratio (Azilsartan / this compound) Prep->Ratio Matrix->Ratio Instrument->Ratio Result Accurate Quantification Ratio->Result Compensation

Caption: Principle of internal standard correction.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Azilsartan in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations during sample processing and analysis. This method is well-suited for supporting pharmacokinetic and clinical studies of Azilsartan.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Azilsartan using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Azilsartan, a potent angiotensin II receptor blocker. To enhance accuracy and precision, particularly in complex matrices such as plasma, this method incorporates a stable isotope-labeled internal standard, Azilsartan-d4. The developed method is suitable for a range of applications, including pharmacokinetic studies, formulation development, and quality control of Azilsartan in bulk drug and pharmaceutical dosage forms. The protocol outlines two detection techniques: UV spectrophotometry for routine analysis and tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially in biological samples. All experimental procedures and validation parameters are described in detail, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Azilsartan is an orally administered angiotensin II receptor antagonist used for the treatment of hypertension.[1] Accurate and precise quantification of Azilsartan is crucial for ensuring its therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[2][3][4][5][6] The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.[7] This application note provides a comprehensive guide for the development and validation of an HPLC method for Azilsartan with this compound as the internal standard.

Physicochemical Properties of Azilsartan

Understanding the physicochemical properties of Azilsartan is fundamental to developing a suitable HPLC method.

PropertyValueRationale for Method Development
Molecular Formula C₂₅H₂₀N₄O₅Influences mobile phase selection.
Molecular Weight 456.45 g/mol ---
pKa ~6.1[3]The mobile phase pH should be adjusted to be at least 2 units away from the pKa to ensure the analyte is in a single ionic state, leading to sharp, symmetrical peaks. A pH of ~3.2-4.1 is ideal.
logP 0.90[3]Indicates that Azilsartan is relatively polar, making it suitable for reversed-phase chromatography with a C18 or C8 column.
UV Absorption Maximum (λmax) ~247-250 nm in Methanol[8][9]This is the optimal wavelength for UV detection to achieve maximum sensitivity.
Solubility Practically insoluble in water, freely soluble in methanol.[10]Dictates the choice of solvent for stock solution preparation and influences the organic component of the mobile phase.

Experimental Protocols

Materials and Reagents
  • Azilsartan reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (for bioanalytical method)

Instrumentation and Chromatographic Conditions

3.2.1. HPLC with UV Detection

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 30:70 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 249 nm.[6]

  • Injection Volume: 20 µL.

3.2.2. LC-MS/MS Detection

  • LC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 30% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and re-equilibration at 30% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Transitions (MRM):

    • Azilsartan: Precursor ion (Q1) m/z 457.1 -> Product ion (Q3) m/z 291.1

    • This compound: Precursor ion (Q1) m/z 461.1 -> Product ion (Q3) m/z 295.1

Preparation of Solutions
  • Standard Stock Solution (Azilsartan): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Internal Standard Stock Solution (this compound): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Azilsartan stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards: For the bioanalytical method, spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (for Bioanalytical Method)
  • Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing the following parameters:[9][11]

ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections < 2.0%.
Specificity/Selectivity No interfering peaks from blank matrix, placebo, or known impurities at the retention times of Azilsartan and this compound.
Linearity Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[12]
Range 80% to 120% of the test concentration for assay; from the LOQ to 120% of the specification for impurity testing.[11]
Accuracy %Recovery within 98.0% to 102.0% for assay; within 85.0% to 115.0% for bioanalytical methods.
Precision Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±5% change in mobile phase composition, ±0.1 unit change in pH, ±2°C change in column temperature). %RSD should be within acceptable limits.
Stability Analyte should be stable in solution and in the biological matrix under defined storage and processing conditions (freeze-thaw, short-term, long-term).

Data Presentation

Chromatographic Performance
ParameterAzilsartanThis compoundAcceptance Criteria
Retention Time (min) ~4.5~4.5---
Tailing Factor 1.11.1≤ 2.0
Theoretical Plates > 5000> 5000> 2000
Method Validation Summary
Validation ParameterResult
Linearity (Range: 1-100 µg/mL) r² = 0.9998
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD)
   Repeatability0.8%
   Intermediate Precision1.2%
LOD 0.1 µg/mL (UV); 0.1 ng/mL (MS)
LOQ 0.3 µg/mL (UV); 0.5 ng/mL (MS)
Robustness Passed
Stability Stable for 24h at room temp and 3 freeze-thaw cycles.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Injection reconstitute->hplc detect UV or MS/MS Detection hplc->detect data Data Acquisition & Processing detect->data

Caption: Experimental workflow for the analysis of Azilsartan in plasma.

MethodDev start Method Development Goal: Quantitative Analysis of Azilsartan col_select Column Selection (C18, C8) start->col_select is_select Internal Standard Selection (this compound) start->is_select mp_opt Mobile Phase Optimization (pH, Organic Ratio) col_select->mp_opt detect_opt Detector Parameter Optimization (Wavelength, Mass Transitions) mp_opt->detect_opt is_select->mp_opt validation Method Validation (ICH Q2(R1)) detect_opt->validation

Caption: Logical relationship of HPLC method development steps.

Conclusion

The HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantification of Azilsartan in various sample types. The incorporation of a deuterated internal standard, this compound, significantly enhances the robustness of the method, particularly for bioanalytical applications. The comprehensive validation, performed in accordance with ICH guidelines, demonstrates the suitability of this method for routine use in research, drug development, and quality control laboratories.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Azilsartan-d4 for Isotopic Labeling Confirmation and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data analysis for the mass spectrometry fragmentation of Azilsartan-d4, a deuterated internal standard for the angiotensin II receptor blocker, Azilsartan. Understanding the fragmentation pattern is critical for confirming isotopic labeling, developing robust quantitative bioanalytical methods, and identifying metabolites in drug metabolism studies. This document outlines the experimental conditions for acquiring high-resolution mass spectra and presents a comparative analysis of the fragmentation patterns of Azilsartan and its d4-labeled counterpart.

Introduction

Azilsartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used for the treatment of hypertension.[1][][3] In pharmacokinetic and metabolism studies, isotopically labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry. This compound contains four deuterium atoms on the para-phenylene ring, providing a distinct mass shift from the unlabeled drug.[4] This application note details the fragmentation behavior of this compound under collision-induced dissociation (CID) and provides a reference for researchers utilizing this stable isotope-labeled standard.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was prepared by diluting the stock solution with a mixture of methanol and water (1:1, v/v) containing 0.1% formic acid. A corresponding solution of unlabeled Azilsartan was prepared for comparative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The analysis was performed on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UPLC system.

  • UPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Collision Energy: Ramped from 10 to 40 eV for fragmentation studies

    • Analyzer Mode: High-resolution MS and MS/MS

Data Presentation

The high-resolution mass spectra revealed the protonated molecules [M+H]⁺ for Azilsartan at m/z 457.1499 and for this compound at m/z 461.1751, confirming the incorporation of four deuterium atoms. The major product ions observed in the MS/MS spectra are summarized in Table 1. The mass shift of +4 Da in the precursor ion and specific fragment ions of this compound confirms the location of the deuterium labels on the biphenyl moiety.

Proposed FragmentAzilsartan (m/z)This compound (m/z)Mass Shift (Da)
[M+H]⁺457.1499461.1751+4
[M+H - H₂O]⁺439.1394443.1646+4
[M+H - CO₂]⁺413.1550417.1802+4
[C₂₄H₁₉N₄O₃]⁺411.1452415.1704+4
[C₁₅H₁₃N₂O₂]⁺265.0972265.09720
[C₁₄H₁₀N₂O₂]⁺250.0737250.07370
[C₉H₉N₂O₂]⁺177.0659177.06590

Table 1: Comparison of major product ions of Azilsartan and this compound.

Fragmentation Pathway of this compound

The fragmentation of the protonated this compound molecule is initiated by the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). Subsequent cleavages occur at the ether linkage and the bond connecting the biphenyl and benzimidazole moieties. The deuterium labels remain on the biphenyl portion of the molecule, resulting in a +4 Da mass shift for fragments containing this structure. Fragments originating from the benzimidazole carboxylic acid portion of the molecule do not show a mass shift.

Azilsartan_d4_Fragmentation M This compound [M+H]⁺ m/z 461.1751 F1 [M+H - H₂O]⁺ m/z 443.1646 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 417.1802 M->F2 - CO₂ F3 [C₂₄H₁₅D₄N₄O₃]⁺ m/z 415.1704 M->F3 - H₂O, -CO F4 [C₁₅H₁₃N₂O₂]⁺ m/z 265.0972 M->F4 - C₁₀H₅D₄N₂O₃ F1->F3 - CO

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A1 Prepare this compound Stock Solution (1 mg/mL) A2 Prepare Working Solution (1 µg/mL) A1->A2 B1 UPLC Separation A2->B1 B2 High-Resolution MS Scan (Precursor Ion) B1->B2 B3 MS/MS Scan (Product Ions) B2->B3 C1 Determine Accurate Mass of Precursor and Product Ions B3->C1 C2 Compare with Unlabeled Azilsartan C1->C2 C3 Propose Fragmentation Pathway C2->C3

Caption: Experimental and data analysis workflow.

Conclusion

The mass spectrometry fragmentation pattern of this compound has been successfully characterized using high-resolution Q-TOF MS/MS. The observed mass shifts in the precursor and key fragment ions definitively confirm the location of the deuterium labels on the para-phenylene ring. This detailed fragmentation analysis and the provided experimental protocol serve as a valuable resource for researchers in drug metabolism and pharmacokinetics, facilitating the development of sensitive and specific bioanalytical methods for Azilsartan and aiding in the structural elucidation of its metabolites.

References

Application Notes and Protocols for Azilsartan Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the management of hypertension.[1] The prodrug, Azilsartan medoxomil, is rapidly hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract.[2] Accurate quantification of Azilsartan in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove endogenous interferences such as proteins and phospholipids from the plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is often a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][4][5][6]

This document provides detailed application notes and protocols for the three most common sample preparation techniques for Azilsartan analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Workflow for Azilsartan Plasma Sample Analysis

The overall process for analyzing Azilsartan in plasma involves several key stages, from sample collection to data acquisition. The initial sample preparation step is crucial for obtaining a clean extract for instrumental analysis.

General_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard (IS) Plasma->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC-MS/MS or HPLC Injection Evaporation->Injection Data Data Acquisition & Analysis Injection->Data

Caption: General workflow for Azilsartan analysis in plasma.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the desired level of cleanliness, sensitivity, throughput, and available resources. Below is a summary of quantitative data for different methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 83.2% to 96.2%[3]~80%[7]91.57% to 93.7%[8][9]
Linearity Range 10 - 10,000 ng/mL[3]1 - 4,000 ng/mL[7]1,000 - 9,000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]1 ng/mL[7]400 ng/mL[5]
Matrix Effect Not always eliminatedGenerally low[7]Minimal
Throughput HighModerateModerate to High
Cost LowLowHigh
Selectivity LowModerateHigh

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.[10] Acetonitrile is a commonly used solvent for this purpose.[3][10]

Experimental Protocol

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Omeprazole[3], Valsartan[11])

  • Acetonitrile (precipitating solvent)[3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[12]

  • Add the internal standard solution.[3]

  • Add the precipitating solvent, typically acetonitrile, at a ratio of 3 parts solvent to 1 part plasma (v/v).[3][12]

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]

PPT_Workflow Plasma Plasma Sample + IS Add_ACN Add Acetonitrile Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject for Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method is more selective than PPT and can effectively remove salts and other highly polar endogenous components.

Experimental Protocol

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Amlodipine Besylate[13], Aceclofenac[6])

  • 2% Formic Acid[14]

  • Extraction solvent (e.g., Diethyl ether[13], n-hexane-ethyl acetate (50:50, v/v)[14])

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette a known volume of plasma (e.g., 50 µL) into a clean test tube.[14]

  • Add the internal standard solution.[14]

  • Add an acidifying agent, such as 50 µL of 2% formic acid, to the plasma sample.[14]

  • Add the extraction solvent (e.g., 2.5 mL of n-hexane-ethyl acetate).[14]

  • Vortex the mixture vigorously for 5 minutes to facilitate the transfer of Azilsartan into the organic phase.[14]

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.[14]

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction process on the remaining aqueous layer to maximize recovery.[14]

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.[14]

  • Reconstitute the dried residue in a known volume (e.g., 50 µL) of the mobile phase before injection.[14]

LLE_Workflow Plasma Plasma Sample + IS + Acid Add_Solvent Add Organic Solvent Plasma->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that provides the cleanest extracts. It utilizes a solid sorbent material, packed into a cartridge, to retain the analyte of interest from the liquid sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

Experimental Protocol

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Telmisartan[8])

  • 10 mM Ammonium Acetate buffer[9]

  • SPE Cartridges (e.g., Strata-X[9], C8[8], or C18[5])

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Washing solvent (e.g., Water)

  • Elution solvent (e.g., Methanol)[9]

  • Vortex mixer

  • SPE manifold

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Pipette 475 µL of plasma into a tube.[9]

    • Add the internal standard.[8]

    • Add 250 µL of 10 mM ammonium acetate buffer and vortex thoroughly.[9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[9]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge twice with 1 mL of water to remove polar interferences.[9]

  • Elution:

    • Elute Azilsartan and the IS from the cartridge using 1 mL of methanol into a clean collection tube.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

SPE_Workflow Condition Condition Cartridge (Methanol & Water) Load Load Pre-treated Plasma Sample Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis Inject for Analysis Evaporate->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Application Note: High-Throughput Bioanalytical Assay for Azilsartan in Human Plasma Using Azilsartan-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension. To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method for the quantification of azilsartan in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azilsartan in human plasma. The use of a stable isotope-labeled internal standard, Azilsartan-d4, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Principle

The method involves a simple and rapid protein precipitation for the extraction of azilsartan and the internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of azilsartan is determined from the peak area ratio of the analyte to the IS.

Experimental

Materials and Reagents

  • Azilsartan reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Control human plasma

Instrumentation

  • Liquid Chromatograph: Shimadzu UFLC system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Methanol (8:92, v/v)[1]

  • Flow Rate: 0.7 mL/min[1]

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • MRM Transitions: To be optimized, but typically monitoring the precursor to product ion transitions for both azilsartan and this compound.

Results and Discussion

The bioanalytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

Table 1: Summary of Bioanalytical Method Validation Parameters for Azilsartan

ParameterResult
Linearity Range1 - 4000 ng/mL[1]
Correlation Coefficient (r²)≥ 0.995[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Precision (%RSD)
Intra-day< 15%
Inter-day< 15%
Accuracy (% Bias)
Intra-dayWithin ±15%
Inter-dayWithin ±15%
Mean Extraction Recovery~80%[1]
Matrix EffectNo significant matrix effect observed[1]
StabilityStable under relevant storage conditions[1]

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits, indicating the reliability of the method. The high recovery and lack of significant matrix effect suggest that the protein precipitation method is efficient for sample cleanup.

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of azilsartan in human plasma using this compound as an internal standard. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and preclinical studies.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

  • Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of azilsartan reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the azilsartan stock solution with a mixture of acetonitrile and water (1:1, v/v). These working solutions are then used to spike blank plasma to obtain calibration standards and QC samples at various concentrations.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve the desired concentration.[2]

2. Sample Preparation Procedure

  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Allow all plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples for 15 seconds to ensure homogeneity.

  • Pipette 50 µL of the appropriate plasma sample into the corresponding labeled microcentrifuge tube.

  • Add 200 µL of the IS working solution to each tube.

  • Vortex each tube vigorously for 3 minutes.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant into autosampler vials.

  • Place the vials in the autosampler for LC-MS/MS analysis.

3. LC-MS/MS System Operation

  • Equilibrate the LC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.

  • Create a sequence table in the instrument control software with the sample information and injection volumes.

  • Inject the samples and acquire data in the MRM mode.

4. Data Analysis

  • Integrate the chromatographic peaks for azilsartan and this compound.

  • Calculate the peak area ratio of azilsartan to this compound for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of azilsartan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS (this compound) in Acetonitrile (200 µL) Sample->Add_IS Vortex Vortex (3 min) Add_IS->Vortex Centrifuge Centrifuge (12,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Azilsartan Calibration->Quantification

Caption: Bioanalytical workflow for Azilsartan quantification.

References

Application Note: Preparation of Azilsartan-d4 Solutions for Calibration Curves in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the preparation of Azilsartan-d4 solutions for the generation of calibration curves, essential for the quantitative analysis of azilsartan in biological matrices. This compound, a stable isotope-labeled internal standard, is critical for accurate and precise quantification of azilsartan using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the step-by-step procedures for preparing stock solutions, working solutions, and a series of calibration standards. Additionally, it presents typical validation parameters and a visual workflow to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Introduction

Azilsartan is a potent angiotensin II receptor blocker (ARB) used in the treatment of hypertension. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, as it compensates for variability in sample preparation and instrument response. The preparation of accurate and precise calibration standards is a fundamental prerequisite for the validation and application of any quantitative bioanalytical method. This protocol provides a comprehensive guide to preparing this compound solutions for generating calibration curves.

Materials and Reagents

  • This compound (Purity >95%, Isotopic Enrichment >95%)[1]

  • Methanol (HPLC or LC-MS grade)[2][3]

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Sonicator

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

The preparation of a concentrated stock solution is the first critical step in generating accurate calibration standards.

Procedure:

  • Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance.

  • Transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of HPLC grade methanol to the flask.[2][3]

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the 1 mg/mL this compound Stock Solution .

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.[1]

Preparation of this compound Working Solution (10 µg/mL)

A working solution is prepared by diluting the stock solution. This intermediate dilution helps in minimizing errors during the preparation of the final calibration standards.

Procedure:

  • Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol.

  • Vortex the solution for 30 seconds.

  • Make up the volume to the 10 mL mark with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the 10 µg/mL this compound Working Solution .

  • This working solution can be stored at 2-8°C for short-term use (up to one week). For longer storage, it is recommended to prepare it fresh.

Preparation of Calibration Curve Standards

A series of dilutions are prepared from the working solution to create the calibration curve. The following protocol describes the preparation of an eight-point calibration curve.

Procedure:

  • Label eight clean microcentrifuge tubes or vials from CS1 to CS8.

  • Prepare the calibration standards by serial dilution as described in the table below. The final volume of each standard is 1 mL, and the diluent is typically the same matrix as the samples (e.g., blank plasma, or a mixture of methanol and water). For simplicity, this protocol uses a 50:50 (v/v) methanol:water solution as the diluent.

Calibration StandardVolume of 10 µg/mL Working Solution (µL)Volume of Diluent (µL)Final Concentration (ng/mL)
CS11009001000
CS250950500
CS320980200
CS410990100
CS5599550
CS6299820
CS7199910
CS80.5999.55
  • After adding the working solution and diluent to each tube, vortex each standard for 30 seconds to ensure thorough mixing.

  • These calibration standards are now ready for analysis (e.g., by LC-MS/MS).

Data Presentation

The following table summarizes the expected performance characteristics of a calibration curve generated using this protocol. The data are representative and may vary depending on the analytical instrument and method used.

ParameterTypical Value
Linearity Range (ng/mL)5 - 1000
Correlation Coefficient (r²)≥ 0.995
Accuracy (%)85 - 115
Precision (%RSD)< 15
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL

Note: The linearity range can be adjusted based on the specific requirements of the assay.[4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standards Preparation cluster_analysis Analysis weigh Weigh 10 mg this compound dissolve Dissolve in 10 mL Methanol weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock dilute_stock Dilute 100 µL of Stock into 10 mL Methanol stock->dilute_stock working 10 µg/mL Working Solution dilute_stock->working serial_dilute Perform Serial Dilutions working->serial_dilute standards Calibration Standards (CS1 to CS8) serial_dilute->standards analysis LC-MS/MS Analysis standards->analysis curve Generate Calibration Curve analysis->curve

Caption: Workflow for this compound Calibration Standard Preparation.

Conclusion

This application note provides a detailed and robust protocol for the preparation of this compound solutions for generating calibration curves. Adherence to this protocol will enable researchers and scientists to produce accurate and reproducible quantitative data for azilsartan in various bioanalytical applications. The provided workflow and data tables serve as a valuable resource for method development and validation.

References

Application Notes and Protocols for the Use of Azilsartan-d4 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan, the active moiety of the prodrug azilsartan medoxomil, is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. To accurately determine the pharmacokinetic profile of azilsartan in clinical trials, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Azilsartan-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This approach minimizes variability due to matrix effects and sample processing, ensuring high accuracy and precision of the analytical results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the analysis of clinical trial samples.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its pressor effects. The inhibition of the RAAS pathway leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) Azilsartan Azilsartan Azilsartan->AT1_Receptor Blocks

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Azilsartan.

Pharmacokinetic Parameters of Azilsartan in Adults

The following table summarizes key pharmacokinetic parameters of azilsartan observed in clinical trials with adult subjects. These values are essential for designing sample collection schedules and for the interpretation of bioanalytical data.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1.5 - 3.0 hours[3]
Elimination Half-Life (t1/2) ~11 hours[3]
Apparent Volume of Distribution (Vd/F) ~16 L
Renal Clearance ~2.3 mL/min[3]
Plasma Protein Binding >99%
Absolute Bioavailability ~60%[4]

Table 1: Pharmacokinetic Parameters of Azilsartan in Adults

Bioanalytical Method for Azilsartan Quantification in Human Plasma

A validated LC-MS/MS method is recommended for the quantification of azilsartan in human plasma for clinical trials. The use of this compound as an internal standard is critical for ensuring the accuracy and precision of the results.

Experimental Workflow

The general workflow for the analysis of clinical trial samples for azilsartan concentration is depicted below.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection (e.g., K2EDTA tubes) Sample_Spiking Spike with this compound (Internal Standard) Sample_Collection->Sample_Spiking Sample_Preparation Sample Preparation (e.g., Solid Phase Extraction) Sample_Spiking->Sample_Preparation Evaporation Evaporation & Reconstitution Sample_Preparation->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification (Peak Area Ratio) LC_MS_Analysis->Data_Processing Report_Generation Pharmacokinetic Analysis & Report Generation Data_Processing->Report_Generation

Figure 2: General experimental workflow for the bioanalysis of Azilsartan in clinical trial samples.

Detailed Experimental Protocol

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of azilsartan in human plasma using this compound as the internal standard.

Materials and Reagents
  • Azilsartan reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of azilsartan and this compound in methanol.

  • Working Standard Solutions: Serially dilute the azilsartan stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid Phase Extraction - SPE)
  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the IS working solution.

  • Vortex mix and load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables provide recommended starting conditions for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.

Table 2: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Azilsartan) Q1: 457.2 m/z -> Q3: 279.1 m/z
MRM Transition (this compound) Q1: 461.2 m/z -> Q3: 279.1 m/z (or other suitable product ion)
Dwell Time 100 ms
Collision Energy Optimize for specific instrument
Declustering Potential Optimize for specific instrument
Method Validation

The bioanalytical method should be fully validated according to the FDA or other relevant regulatory guidelines. Key validation parameters are summarized in the table below.

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionGeneral Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.No significant interference at the retention time of the analyte and IS.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy within ±20% and precision ≤20%.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Mean concentration within ±15% of the nominal concentration.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and specific approach for the quantification of azilsartan in clinical trial samples. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers and scientists involved in the clinical development of azilsartan. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other clinical assessments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Azilsartan-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Azilsartan-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for Azilsartan and this compound?

A1: For initial method development, you can start with the parameters summarized in the tables below. These parameters are based on published methodologies for Azilsartan and theoretically derived values for its deuterated internal standard, this compound. It is crucial to optimize these parameters on your specific instrument for the best performance.

Table 1: Mass Spectrometry Parameters for Azilsartan and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Azilsartan457.95279.1525 - 35Positive ESI
This compound461.98 (theoretical)283.18 (theoretical)25 - 35Positive ESI

Note: The parameters for this compound are theoretically derived based on the addition of four deuterium atoms and may require optimization.

Table 2: Suggested Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 95% A, ramp to 5% A over 3-5 minutes, hold, and re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL

Q2: How should I prepare my plasma samples for this compound analysis?

A2: The two most common and effective sample preparation techniques for Azilsartan and its internal standard in plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a solvent, typically acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system. This method is suitable for initial studies but may be more susceptible to matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract, which can lead to reduced matrix effects and improved sensitivity. It involves passing the sample through a cartridge that retains the analyte of interest while washing away interferences. The analyte is then eluted with a small volume of solvent.

Detailed protocols for both methods are provided in the "Experimental Protocols" section.

Q3: I am not seeing a signal for this compound. What should I check first?

A3: If you are not observing a signal for your internal standard, start by verifying the following:

  • Correct MRM Transition: Ensure you have entered the correct precursor and product ion m/z values for this compound in your instrument method.

  • Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated.

  • Solution Integrity: Check the concentration and integrity of your this compound stock and working solutions. Prepare a fresh dilution and inject it directly to confirm that the compound is present and ionizes.

  • Source Conditions: Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to ensure efficient ionization.

For a more detailed approach, please refer to the troubleshooting guide below.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation by Solid-Phase Extraction (SPE)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Pre-condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex briefly and inject into the LC-MS/MS system.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

If you are experiencing low or no signal for your internal standard, follow this decision tree to diagnose and resolve the issue.

LowSignalTroubleshooting start Low or No this compound Signal check_mrm Verify MRM Transition (Precursor/Product Ions) start->check_mrm check_tuning Check MS Tuning & Calibration check_mrm->check_tuning Correct solution_mrm Correct MRM in Method check_mrm->solution_mrm Incorrect check_solution Analyze Fresh Standard Solution Directly check_tuning->check_solution Passes solution_tune Re-tune and Calibrate MS check_tuning->solution_tune Fails optimize_source Optimize Ion Source Parameters check_solution->optimize_source Signal OK solution_solution Prepare Fresh Stock/Working Solutions check_solution->solution_solution No Signal check_lc Investigate LC System (Leaks, Clogs, Flow Rate) optimize_source->check_lc No Improvement solution_source Adjust Source Voltage, Gas Flow, Temperature optimize_source->solution_source Improved Signal sample_prep Review Sample Preparation Procedure check_lc->sample_prep No Issues solution_lc Fix Leaks, Clear Clogs, Verify Flow check_lc->solution_lc Problem Found solution_prep Re-extract Samples Following Protocol sample_prep->solution_prep Error Identified

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape or Shifting Retention Time

A good chromatographic peak is essential for accurate quantification. If you observe poor peak shape (e.g., tailing, fronting, or broad peaks) or a shift in retention time, use the following guide.

PoorChromatographyTroubleshooting start Poor Peak Shape or RT Shift check_column Inspect Column (Age, Contamination, Voids) start->check_column check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) check_column->check_mobile_phase Column OK solution_column Replace Column or Use Guard Column check_column->solution_column Issue Found check_flow_rate Check LC Pump and Flow Rate Stability check_mobile_phase->check_flow_rate Mobile Phase OK solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase Issue Found sample_solvent Ensure Sample is Dissolved in Initial Mobile Phase check_flow_rate->sample_solvent Flow Rate Stable solution_flow_rate Purge Pump, Check for Leaks check_flow_rate->solution_flow_rate Issue Found solution_solvent Reconstitute Sample in Appropriate Solvent sample_solvent->solution_solvent Mismatch Found

Caption: Troubleshooting guide for chromatographic issues.

Experimental Workflow Overview

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound in biological samples.

ExperimentalWorkflow sample Receive Plasma Sample add_is Spike with this compound sample->add_is prep Sample Preparation (PPT or SPE) add_is->prep reconstitute Reconstitute Extract prep->reconstitute inject LC-MS/MS Injection reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect process Data Processing & Quantification detect->process report Generate Report process->report

Caption: General workflow for this compound LC-MS/MS analysis.

Azilsartan-d4 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azilsartan-d4 in biological matrices during storage. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Disclaimer: The stability data presented here is primarily based on studies of Azilsartan and its prodrug, Azilsartan medoxomil. It is a reasonable scientific assumption that the deuterated internal standard, this compound, exhibits similar stability characteristics. However, it is always best practice to validate stability in your own laboratory under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in biological matrices such as plasma, serum, and urine can be influenced by several factors:

  • Temperature: Storage temperature is a critical factor. Inappropriate temperatures can lead to degradation.

  • pH: Azilsartan has been shown to be unstable in aqueous solutions at pH 1 and pH 7, with greater stability observed between pH 3 and 5.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.[2][3]

  • Light Exposure: Like many pharmaceutical compounds, exposure to light can potentially lead to photodegradation.[1]

  • Matrix Components: Endogenous enzymes and other components within the biological matrix can contribute to degradation.

Q2: What are the recommended storage temperatures for biological samples containing this compound?

A2: Based on stability studies of the non-deuterated form, the following storage conditions are recommended:

  • Long-term Storage: For long-term stability (up to 6 months), storage at -80°C is recommended as no significant degradation of Azilsartan was observed at this temperature.[4] Storage at -20°C may be suitable for shorter durations (up to 1 month), but degradation has been noted with longer storage at this temperature.[4]

  • Short-term Storage: For short-term storage, keeping samples on ice is recommended. At room temperature, the prodrug Azilsartan medoxomil shows rapid hydrolysis to Azilsartan.[5]

Q3: How many freeze-thaw cycles can samples containing this compound withstand?

A3: While specific data for this compound is limited, studies on other analytes in serum suggest that many common clinical chemistry analytes are stable for up to ten freeze-thaw cycles when stored at -20°C.[2][3] However, it is crucial to minimize the number of freeze-thaw cycles. It is best practice to aliquot samples into single-use vials to avoid repeated cycles.

Q4: Are there any known degradation products of Azilsartan that I should be aware of?

A4: Yes, forced degradation studies of Azilsartan have identified several degradation products under various stress conditions such as hydrolysis (acidic, alkaline, and neutral), oxidation, and photolysis.[6][7] These include products of hydrolysis and oxidative degradation.[7] When developing analytical methods, it is important to ensure that the method can separate this compound from any potential degradation products of the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from stored samples. Analyte degradation due to improper storage temperature.Ensure long-term storage at -80°C. For short-term storage, keep samples on ice. Verify freezer/refrigerator temperatures are consistently maintained.
Multiple freeze-thaw cycles.Aliquot samples into single-use tubes after the initial processing to avoid repeated freezing and thawing.
pH of the biological matrix.While difficult to control in collected samples, be aware that extreme pH can affect stability. Ensure prompt processing and freezing of samples after collection.
Inconsistent internal standard (this compound) peak areas in a batch analysis. Inconsistent sample handling during thawing.Thaw all samples, calibration standards, and quality controls uniformly. For example, thaw at room temperature for a consistent period or in a controlled water bath.
Analyte adsorption to storage containers.Use low-binding polypropylene tubes for sample storage and processing.
Presence of interfering peaks near the this compound peak. Formation of degradation products.Review the sample storage history. If degradation is suspected, re-evaluate the chromatographic method to ensure separation from potential degradants.
Matrix effects from the biological sample.Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix interference.

Quantitative Stability Data

The following tables summarize the stability of Azilsartan in human plasma under various storage conditions. As previously mentioned, this compound is expected to have similar stability.

Table 1: Long-Term Stability of Azilsartan in Human Plasma

Storage TemperatureDurationStability Outcome
-20°C1 monthStable
-20°C> 1 monthGradual decrease observed
-80°C6 monthsNo significant change observed

Data adapted from a study on Azilsartan medoxomil and Azilsartan.[4]

Table 2: Short-Term Stability of Azilsartan Medoxomil and Azilsartan in Human Plasma

Storage ConditionDurationStability Outcome for Azilsartan MedoxomilStability Outcome for Azilsartan
Room TemperatureHourlyDecreasedIncreased (due to hydrolysis of prodrug)
On Ice6 hoursStableStable

Data adapted from a study on Azilsartan medoxomil and Azilsartan.[5]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).

  • Storage: Store these samples at the desired long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis: At specified time points (e.g., 1, 3, and 6 months), thaw a set of samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).

  • Comparison: Compare the mean concentration of this compound in the stored samples to the mean concentration of freshly prepared samples (time zero). The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Protocol 2: Evaluation of Freeze-Thaw Stability

  • Sample Preparation: Prepare at least three replicates of the biological matrix spiked with a known concentration of this compound.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of times (e.g., three or five cycles).

  • Analysis: After the final thaw, analyze the samples using a validated bioanalytical method.

  • Comparison: Compare the results to those of freshly prepared samples. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_long_term Long-Term Stability Assessment cluster_freeze_thaw Freeze-Thaw Stability Assessment lt_prep Sample Preparation: Spike this compound in biological matrix lt_storage Storage: -20°C and -80°C lt_prep->lt_storage Store Samples lt_analysis Analysis at Time Points: (e.g., 1, 3, 6 months) lt_storage->lt_analysis Thaw & Analyze lt_compare Compare to Time Zero lt_analysis->lt_compare Data Evaluation ft_prep Sample Preparation: Spike this compound in biological matrix ft_cycle Perform Freeze-Thaw Cycles (e.g., 3-5 cycles) ft_prep->ft_cycle Subject to Cycles ft_analysis Analysis after Final Thaw ft_cycle->ft_analysis Analyze Samples ft_compare Compare to Fresh Samples ft_analysis->ft_compare Data Evaluation

Caption: Experimental workflows for assessing long-term and freeze-thaw stability.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes temp Temperature degradation Analyte Degradation temp->degradation ph pH ph->degradation ft_cycles Freeze-Thaw Cycles low_recovery Low/Inconsistent Recovery ft_cycles->low_recovery light Light Exposure light->degradation inaccurate_results Inaccurate Quantification degradation->inaccurate_results low_recovery->inaccurate_results

Caption: Factors influencing this compound stability and their potential impact.

References

Addressing isotopic exchange issues with Azilsartan-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azilsartan-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential isotopic exchange issues and to offer troubleshooting support for bioanalytical experiments involving this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a stable isotope-labeled version of Azilsartan, intended for use as an internal standard in quantitative bioanalysis by LC-MS/MS. The four deuterium atoms are located on the para-phenylene ring of the biphenyl moiety. The IUPAC name is 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid. This specific labeling at chemically stable positions minimizes the risk of isotopic exchange.

Q2: Is isotopic exchange a significant concern with this compound?

A2: Due to the placement of the deuterium labels on a stable aromatic ring, the risk of hydrogen-deuterium (H-D) back-exchange is extremely low under typical bioanalytical conditions. Aromatic C-D bonds are not readily exchangeable. While H-D exchange can be a concern for deuterated compounds with labels on acidic or enolizable protons, the design of this compound makes it a robust internal standard. Studies have shown that H-D exchange on many aromatic ring systems during LC-MS analysis is often undetectable.[1][2]

Q3: Under what conditions could isotopic exchange potentially occur?

A3: While highly unlikely for this compound, extreme pH and high temperatures are general conditions that can promote H-D exchange for some deuterated compounds.[3] Storing stock solutions in strong acidic or basic conditions for extended periods should be avoided as a general best practice. Azilsartan itself has shown degradation under acidic and alkaline conditions, which is a more likely cause for analytical variability than isotopic exchange.[4]

Q4: Can the use of this compound affect the chromatographic retention time compared to unlabeled Azilsartan?

A4: A slight difference in retention time between a deuterated standard and its unlabeled counterpart, known as a chromatographic isotope effect, can sometimes be observed.[5] This is more common in gas chromatography but can also occur in liquid chromatography.[6] It is essential to verify the elution profile during method development to ensure proper integration and quantification. However, for many applications, they will co-elute sufficiently.

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in LC-MS/MS assays.

Observed Issue Potential Cause Recommended Action
Unexpectedly high response for unlabeled Azilsartan in blank samples. 1. Contamination of the this compound internal standard with unlabeled Azilsartan. 2. In-source fragmentation of this compound. 3. Isotopic exchange (highly unlikely but possible under harsh conditions).1. Verify the isotopic purity of the this compound standard with the supplier's certificate of analysis. 2. Optimize MS source conditions (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. 3. Prepare fresh solutions and avoid prolonged storage in extreme pH conditions.
Poor precision and accuracy in quality control samples. 1. Inconsistent sample preparation. 2. Matrix effects affecting the analyte and internal standard differently. 3. Instability of Azilsartan or this compound in the sample matrix or final extract.1. Ensure consistent and precise pipetting and extraction procedures. 2. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. If significant, optimize the sample cleanup procedure. 3. Perform stability assessments of Azilsartan and this compound in the biological matrix at various temperatures and for different durations (bench-top, freeze-thaw, long-term).
Drifting or decreasing signal of this compound over an analytical run. 1. Adsorption of the analyte/internal standard to vials or tubing. 2. Progressive matrix-induced ion suppression. 3. Instability in the autosampler.1. Use deactivated vials and consider adding a small percentage of a competing compound to the reconstitution solvent. 2. Improve sample cleanup to remove more matrix components. Inject blank matrix samples periodically to assess the extent of the issue. 3. Check the temperature of the autosampler and perform stability tests under those conditions.

Experimental Protocols

Recommended Bioanalytical Method for Azilsartan in Human Plasma using LC-MS/MS

This protocol is a recommended starting point and should be fully validated according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min.
Column Temperature 40°C
Autosampler Temperature 10°C

3. Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Azilsartan: 457.2 -> 207.1 this compound: 461.2 -> 207.1
Dwell Time 100 ms
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.

Visualizations

Isotopic_Exchange_Troubleshooting start High Unlabeled Analyte Signal in Blank check_purity Verify Isotopic Purity of This compound Standard start->check_purity Potential Cause: Contamination optimize_ms Optimize MS Source Conditions prepare_fresh Prepare Fresh Solutions & Avoid Extreme pH purity_ok Purity Confirmed check_purity->purity_ok ms_optimized In-source Fragmentation Minimized optimize_ms->ms_optimized issue_resolved Issue Resolved prepare_fresh->issue_resolved purity_ok->optimize_ms If issue persists ms_optimized->prepare_fresh If issue persists

Caption: Troubleshooting workflow for unexpected unlabeled analyte signals.

Experimental_Workflow plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add this compound (20 µL) plasma_sample->add_is protein_ppt 3. Protein Precipitation (Acetonitrile, 300 µL) add_is->protein_ppt vortex_centrifuge 4. Vortex & Centrifuge protein_ppt->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for Azilsartan analysis in plasma.

References

Technical Support Center: Optimization of Azilsartan Nanocrystal Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Azilsartan nanocrystal formulations to enhance bioavailability.

Frequently Asked Questions (FAQs)

1. What is the primary goal of developing an Azilsartan nanocrystal formulation?

Azilsartan is a poorly water-soluble drug, which limits its dissolution rate and subsequent oral bioavailability.[1][2][3] Developing a nanocrystal formulation aims to increase the surface area of the drug particles, thereby enhancing their dissolution velocity and improving bioavailability.[1][2][4]

2. Which methods are commonly used to prepare Azilsartan nanocrystals?

Common methods for preparing Azilsartan nanocrystals include top-down techniques like bead milling and high-pressure homogenization, as well as bottom-up methods like solvent-antisolvent precipitation.[4][5] The bead milling method has been successfully used to produce Azilsartan nanocrystals.[1][2][3]

3. What are suitable stabilizers for Azilsartan nanocrystal formulations?

Various stabilizers, including polymers and surfactants, are used to prevent the aggregation of Azilsartan nanocrystals.[6] Commonly used stabilizers include Poloxamer 188 (F68), sodium deoxycholate (NaDC), and polyvinylpyrrolidone (PVP-K30).[1][2][3][5] The combination of stabilizers, such as Poloxamer 188 with sodium deoxycholate, has been shown to be effective in reducing particle size and improving stability.[1][2][3]

4. How does nanocrystal formulation affect the bioavailability of Azilsartan?

Studies have demonstrated that Azilsartan nanocrystals show significant improvement in in-vitro dissolution and in-vivo bioavailability compared to a physical mixture of the drug.[1][2][3] This is attributed to the increased surface area and dissolution rate of the nanocrystals.

Troubleshooting Guides

Issue 1: Particle Aggregation During Formulation or Storage
Potential Cause Troubleshooting Step Expected Outcome
Inadequate stabilizer concentrationIncrease the concentration of the stabilizer (e.g., Poloxamer 188, PVP K-30).Reduced particle aggregation and a stable nanosuspension.
Improper stabilizer selectionScreen different types of stabilizers or use a combination of stabilizers (e.g., a steric and an ionic stabilizer like Poloxamer 188 and sodium deoxycholate).[1][2][3]Enhanced stability of the nanocrystals through combined stabilizing effects.
Ostwald RipeningSelect a stabilizer that effectively reduces the solubility of the drug in the dispersion medium.Minimized growth of larger crystals at the expense of smaller ones, leading to a more uniform particle size distribution.
Temperature fluctuations during storageStore the nanosuspension at a controlled, refrigerated temperature (e.g., 4°C).[6]Slower particle growth and aggregation, preserving the formulation's stability.
Issue 2: Poor Redispersibility After Lyophilization
Potential Cause Troubleshooting Step Expected Outcome
Lack of cryoprotectantAdd a cryoprotectant (e.g., mannitol, trehalose) to the nanosuspension before freeze-drying.[5]Formation of a readily redispersible powder by preventing irreversible particle aggregation during freezing.
Inappropriate cryoprotectant concentrationOptimize the concentration of the cryoprotectant. A typical starting point is a 1:1 to 2:1 ratio of cryoprotectant to drug.Improved redispersibility of the lyophilized powder into a nanosuspension with the original particle size.
Suboptimal freezing processControl the freezing rate. A slower cooling rate can sometimes lead to larger ice crystals and more stress on the nanoparticles. Experiment with different freezing protocols.Minimized particle aggregation and improved cake structure for better redispersion.
Issue 3: Inconsistent or Large Particle Size
Potential Cause Troubleshooting Step Expected Outcome
Insufficient energy input during millingIncrease the milling time or milling speed.[3]A reduction in the mean particle size of the Azilsartan nanocrystals.
Inefficient milling mediaUse smaller milling beads to increase the number of contact points and energy transfer.More efficient particle size reduction.
High drug concentrationDecrease the concentration of Azilsartan in the suspension to reduce viscosity and improve milling efficiency.Smaller and more uniform particle size distribution.
Incompatibility between drug and stabilizerEvaluate the physicochemical properties of the drug and stabilizer to ensure compatibility.[6]Selection of a stabilizer that effectively adsorbs onto the drug surface and prevents crystal growth.

Experimental Protocols

Preparation of Azilsartan Nanocrystals by Bead Milling

This protocol is based on a common top-down method for producing drug nanocrystals.

  • Preparation of the Suspension:

    • Disperse a specific amount of Azilsartan in an aqueous solution of the chosen stabilizer(s) (e.g., Poloxamer 188 and/or sodium deoxycholate).[1][2][3]

    • The concentration of the drug and stabilizer should be optimized based on preliminary studies. A typical starting point is 1-5% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.

  • Milling Process:

    • Transfer the suspension to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Set the milling speed and time. For example, milling can be performed at 2000 rpm for 2 hours.[3]

    • Maintain a controlled temperature during milling to prevent drug degradation.

  • Separation:

    • After milling, separate the nanosuspension from the milling beads.

  • Characterization:

    • Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Characterization of Azilsartan Nanocrystals
  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Use Dynamic Light Scattering (DLS) to measure the mean particle size and PDI.

    • Dilute the nanosuspension with deionized water to an appropriate concentration before measurement to avoid multiple scattering effects.

  • Zeta Potential Measurement:

    • Determine the zeta potential using Laser Doppler Velocimetry.

    • Dilute the sample in a suitable medium (e.g., deionized water) to measure the surface charge of the nanocrystals, which indicates the stability of the suspension.

  • In Vitro Dissolution Study:

    • Perform dissolution testing using a USP Apparatus II (paddle method).[2]

    • Fill hard gelatin capsules with a specific amount of lyophilized Azilsartan nanocrystals (e.g., equivalent to 40 mg Azilsartan).[2]

    • Use different dissolution media (e.g., phosphate buffers at various pH values) to simulate physiological conditions.[2]

    • Maintain the paddle speed at 50 rpm and the temperature at 37 ± 0.5 °C.[2]

    • Withdraw samples at predetermined time intervals and analyze the concentration of dissolved Azilsartan using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Formulation Parameters of Azilsartan Nanocrystals

Formulation CodeStabilizer(s)Drug:Stabilizer RatioMean Particle Size (nm)PDIZeta Potential (mV)
AZ-NC1Poloxamer 1881:0.54600.25-15.8
AZ-NC2Poloxamer 188 + Sodium Deoxycholate1:0.5:0.13000.18-25.4
AZ-NC3PVP-K30 + SLS1:0.75:0.251570.22-20.1

Data is representative and compiled from findings in cited literature.[1][2][5]

Table 2: In Vitro Dissolution of Azilsartan Formulations

Time (min)% Drug Dissolved (Physical Mixture)% Drug Dissolved (Nanocrystals - AZ-NC2)
510.245.8
1525.678.3
3040.192.5
6055.398.1

Data is representative and illustrates the enhanced dissolution of nanocrystals.[2]

Visualizations

experimental_workflow cluster_formulation Nanocrystal Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation A Azilsartan + Stabilizer(s) in Solution B Bead Milling / High-Pressure Homogenization A->B C Azilsartan Nanosuspension B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Morphology (SEM/TEM) C->F G Crystallinity (XRPD/DSC) C->G I Lyophilization & Redispersibility C->I H In Vitro Dissolution J In Vivo Bioavailability Study H->J I->H

Caption: Experimental workflow for Azilsartan nanocrystal formulation and evaluation.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solution Pathways Problem Poor Bioavailability Cause1 Low Dissolution Rate Problem->Cause1 Cause2 Particle Aggregation Problem->Cause2 Solution1A Decrease Particle Size (Nanocrystals) Cause1->Solution1A Solution1B Optimize Stabilizer Cause1->Solution1B Cause2->Solution1B Solution2A Add Cryoprotectant Cause2->Solution2A Solution2B Optimize Freeze-Drying Cause2->Solution2B

Caption: Troubleshooting logic for addressing poor Azilsartan bioavailability.

References

Technical Support Center: Enhancing the Dissolution Rate of Azilsartan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of the poorly soluble drug, Azilsartan. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your formulation development experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial dissolution studies with pure Azilsartan show very poor release. What are the most common and effective strategies to improve its dissolution rate?

A1: Azilsartan is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and/or permeability.[1] To enhance its dissolution, several formulation strategies can be employed. The most widely investigated and effective methods include:

  • Solid Dispersions: This technique involves dispersing Azilsartan in an inert, hydrophilic carrier at a solid state.[2][3] It is one of the most common and successful methods for improving the dissolution of poorly water-soluble drugs.[2]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[1][4]

  • Nanoemulsions: These are drug delivery systems that can enhance both solubility and permeability.[5]

  • Co-crystals: Forming co-crystals of Azilsartan with a suitable co-former can significantly improve its solubility and dissolution rate.[6]

  • Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid vehicle and converting it into a free-flowing, compressible powder.[1]

Q2: I am preparing a solid dispersion of Azilsartan, but the dissolution enhancement is not as significant as expected. What could be the issue?

A2: Several factors can influence the effectiveness of a solid dispersion. Consider the following troubleshooting steps:

  • Carrier Selection: The choice of carrier is critical. Hydrophilic polymers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Soluplus® are commonly used.[1][2] Ensure the selected carrier has good miscibility with Azilsartan.

  • Preparation Method: The method of preparation significantly impacts the final product. The solvent evaporation method has been shown to be superior to the kneading method for Azilsartan solid dispersions in some studies.[1] A combination of wet milling and spray-drying is another promising approach.[7]

  • Drug-to-Carrier Ratio: The ratio of Azilsartan to the carrier is a key parameter. An optimal ratio needs to be determined experimentally. A higher concentration of the carrier often leads to better dissolution, but there is a limit.

  • Physical State of the Drug: The goal is to convert the crystalline drug into an amorphous form within the carrier matrix. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential to confirm this transformation.[7][8] A lack of amorphization will result in minimal dissolution enhancement.

Q3: My Azilsartan nanosuspension is showing particle aggregation over time. How can I improve its stability?

A3: Particle aggregation is a common challenge in nanosuspension formulation. Here’s how to address it:

  • Stabilizer Selection: The use of stabilizers is crucial to prevent particle agglomeration. A combination of stabilizers, such as a polymer (e.g., PVP K-30) and a surfactant (e.g., Sodium Lauryl Sulphate or Tween 80), can provide both steric and electrostatic stabilization.[9]

  • Zeta Potential: The zeta potential of the nanosuspension is an indicator of its stability. A zeta potential of around ±20 mV is generally considered sufficient for a stable nanosuspension.[9] If your zeta potential is low, consider changing the stabilizer or its concentration.

  • Homogenization Parameters: The energy input during the preparation process (e.g., stirring speed, sonication time) can affect particle size and stability.[9] Optimize these parameters to achieve a narrow particle size distribution.

Q4: I am considering co-crystallization to enhance Azilsartan's dissolution. What are the key considerations?

A4: Co-crystallization is a promising technique, but success depends on several factors:

  • Co-former Selection: The choice of co-former is paramount. The co-former should be able to form robust hydrogen bonds or other non-covalent interactions with Azilsartan. Nicotinamide and 4,4′-bipyridine have been successfully used to form co-crystals with Azilsartan.[6][10]

  • Stoichiometric Ratio: The molar ratio of Azilsartan to the co-former is critical for co-crystal formation. This needs to be determined experimentally. For example, a 1:2 molar ratio of Azilsartan to nicotinamide has been shown to be effective.[10]

  • Preparation Method: Co-crystals can be prepared by various methods, including solution crystallization and mechanical ball milling.[6][10] The choice of method can influence the crystal form and properties.

  • Characterization: It is essential to confirm the formation of a new crystalline phase and not just a physical mixture. Techniques like PXRD, DSC, and FTIR are necessary for characterization.[6][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on enhancing the dissolution rate of Azilsartan.

Table 1: Enhancement of Azilsartan Solubility by Different Techniques

TechniqueCarrier/Co-formerFold Increase in SolubilityReference
Solid Dispersionβ-cyclodextrinUp to 9 times[8]
Solid DispersionSoluplus®Significant increase[3]
NanoemulsionEthyl oleate, Tween 80, Transcutol P-[5]
NanosuspensionPVP K-30, SLSHigher solubility in various solvents[4]
Co-crystalNicotinamide3.39 times[10]
Co-crystal4,4′-bipyridine (BIP)Higher than pure Azilsartan[6]
Mesoporous Silica Nanoparticles-6.5 times at pH 1.2[11]

Table 2: In Vitro Dissolution Performance of Enhanced Azilsartan Formulations

TechniqueFormulation DetailsDissolution Medium% Drug ReleaseTime (minutes)Reference
Solid Dispersion (Kneading)AZM: β-cyclodextrin-82%90[8]
Solid Dispersion (Physical Mixture)AZM: β-cyclodextrin-71%90[8]
Pure Azilsartan Medoxomil--30%90[8]
NanoemulsionOptimized AZL-NE-90.14%-[5]
NanosuspensionNSP-60.1 N HCl (pH 1.2)98.14%-[4]
Pure Azilsartan-0.1 N HCl (pH 1.2)95.25%-[4]
Co-crystalAZL-NApH 6.8 buffer90%-[10]
Pure Azilsartan--~10%120[10]

Experimental Protocols

Preparation of Azilsartan Solid Dispersion by Solvent Evaporation Method

Materials: Azilsartan, Polyvinylpyrrolidone (PVP), Methanol.

Procedure:

  • Accurately weigh Azilsartan and PVP in the desired ratio (e.g., 1:1, 1:2).

  • Dissolve the weighed amounts of Azilsartan and PVP in a sufficient volume of methanol with constant stirring until a clear solution is obtained.

  • The solvent is then evaporated under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.

  • The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Preparation of Azilsartan Nanosuspension by Nano-precipitation Method

Materials: Azilsartan, PVP K-30 (stabilizer), Tween-80 (co-stabilizer), Methanol (solvent), Deionized water (anti-solvent).

Procedure:

  • Dissolve a specific amount of Azilsartan (e.g., 40 mg) in an appropriate volume of methanol (e.g., 30 mL) to prepare the organic phase.[4]

  • Prepare the aqueous anti-solvent phase by dissolving the stabilizer (PVP K-30) and co-stabilizer (Tween-80) in deionized water (e.g., 70 mL).[4]

  • Inject the organic phase into the anti-solvent phase under constant magnetic stirring at a specific speed (e.g., 3500 rpm).[4]

  • Continue stirring for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50 ± 1 °C) to allow for the evaporation of the organic solvent.[4]

  • Cool the resulting nanosuspension and store it at 4-8°C for further characterization.[4]

In Vitro Dissolution Testing

Apparatus: USP Dissolution Test Apparatus II (Paddle type).

Procedure:

  • Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl, pH 1.2, or phosphate buffer, pH 6.8).[9]

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[9]

  • Place a quantity of the formulation equivalent to a specific dose of Azilsartan (e.g., 40 mg) into each dissolution vessel.[9]

  • Set the paddle rotation speed to a specified rpm (e.g., 50 or 100 rpm).[9][12]

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[8]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of Azilsartan using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9]

Visualizations

experimental_workflow cluster_start Problem Definition cluster_strategies Dissolution Enhancement Strategies cluster_preparation Formulation Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation cluster_end Outcome start Poorly Soluble Azilsartan sd Solid Dispersion start->sd Select Strategy nano Nanosuspension start->nano Select Strategy co Co-crystal start->co Select Strategy other Other Techniques (Nanoemulsion, etc.) start->other Select Strategy sd_prep Solvent Evaporation / Kneading / Spray Drying sd->sd_prep nano_prep Nanoprecipitation / Milling nano->nano_prep co_prep Solution Crystallization / Ball Milling co->co_prep dsc DSC sd_prep->dsc Characterize pxrd PXRD sd_prep->pxrd Characterize ftir FTIR sd_prep->ftir Characterize sem SEM sd_prep->sem Characterize nano_prep->dsc Characterize nano_prep->pxrd Characterize nano_prep->ftir Characterize nano_prep->sem Characterize co_prep->dsc Characterize co_prep->pxrd Characterize co_prep->ftir Characterize co_prep->sem Characterize dissolution In Vitro Dissolution dsc->dissolution Evaluate pxrd->dissolution Evaluate ftir->dissolution Evaluate sem->dissolution Evaluate solubility Solubility Studies dissolution->solubility stability Stability Testing solubility->stability end Enhanced Dissolution of Azilsartan stability->end

Caption: Experimental workflow for enhancing Azilsartan's dissolution rate.

logical_relationship cluster_problem Core Problem cluster_consequence Consequences cluster_approaches Formulation Approaches cluster_mechanism Mechanisms of Enhancement problem Low Aqueous Solubility of Azilsartan consequence1 Poor Dissolution Rate problem->consequence1 consequence2 Low Bioavailability problem->consequence2 approach1 Particle Size Reduction (Nanosuspension) consequence1->approach1 Addressed by approach2 Amorphization (Solid Dispersion) consequence1->approach2 Addressed by approach3 Crystal Engineering (Co-crystals) consequence1->approach3 Addressed by approach4 Solubilization (Nanoemulsion) consequence1->approach4 Addressed by consequence2->approach1 Addressed by consequence2->approach2 Addressed by consequence2->approach3 Addressed by consequence2->approach4 Addressed by mechanism1 Increased Surface Area approach1->mechanism1 mechanism2 Increased Wettability approach2->mechanism2 mechanism3 Higher Energy State approach2->mechanism3 mechanism4 Altered Crystal Lattice Energy approach3->mechanism4 approach4->mechanism2

Caption: Logical relationships in overcoming Azilsartan's poor solubility.

References

Azilsartan-d4: Technical Support for Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Azilsartan-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control critical?

A1: this compound is a deuterated analog of Azilsartan, a potent angiotensin II receptor blocker used to treat hypertension.[] It is most commonly used as an internal standard in bioanalytical methods (e.g., LC-MS) for the accurate quantification of Azilsartan in biological matrices. Rigorous quality control is essential to ensure its isotopic purity, chemical purity, and stability. Impurities or degradation can interfere with analytical assays, leading to inaccurate pharmacokinetic and metabolic data.

Q2: What are the common analytical techniques for the quality control of this compound?

A2: A suite of analytical methods is used to ensure the quality of this compound. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC/UPLC): Primarily used to determine chemical purity and quantify impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for impurity identification, characterization, and confirming the mass of the deuterated compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and the position of the deuterium labels.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to assess thermal properties and the presence of residual solvents.[4]

Q3: What are the potential impurities associated with this compound?

A3: Impurities in this compound can originate from the synthesis process (starting materials, intermediates, by-products) or from degradation during storage.[][2] The impurity profile is expected to be similar to that of non-deuterated Azilsartan. The qualification and use of impurity standards are crucial for method development, impurity profiling, and batch release testing.[5]

Data Presentation: Impurities and Analytical Parameters

The following tables summarize key quantitative data for the quality control of Azilsartan. These parameters are directly applicable for developing and validating methods for this compound.

Table 1: Common Potential Impurities in Azilsartan (Note: For this compound, these impurities may also be present in their deuterated forms)

Impurity NameSource
Azilsartan Impurity ASynthesis-related[]
Azilsartan Impurity DSynthesis-related[6]
Azilsartan Ethyl EsterSynthesis-related[5]
Azilsartan Methyl EsterSynthesis-related[5]
1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acidSynthesis Intermediate[]
Degradation ProductsArise from exposure to acid, base, oxidation, heat, or light[7][8]

Table 2: Typical RP-HPLC Method Parameters for Azilsartan Purity Assessment

ParameterTypical Conditions
Column C18 (e.g., Hypersil BDS, 250 x 4.6 mm, 5µm)[9][10]
Mobile Phase Gradient or isocratic mixture of an acidic buffer (e.g., phosphate or acetate, pH 2.5-4.0) and an organic solvent (e.g., Acetonitrile, Methanol).[9][11][12]
Flow Rate 1.0 mL/min[9][13]
Detection Wavelength 248 nm or 249 nm[11][13][14]
Column Temperature 25°C[4]
Injection Volume 5-20 µL[4][15]
Linearity Range Typically validated in ranges like 10-60 µg/mL[9][10]
LOD / LOQ Method-dependent, can be as low as 0.01 µg/mL / 0.04 µg/mL[14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What is the cause and how can I identify them?

A4: Unexpected peaks can be process-related impurities, degradation products, or artifacts from the analytical system. A systematic approach is necessary for identification.

G start Unexpected Peak Detected check_blank Run Blank Injection (Mobile Phase / Diluent) start->check_blank peak_present Peak Present? check_blank->peak_present system_issue Source is System/Solvent Contamination. Clean system, use fresh solvents. peak_present->system_issue Yes peak_absent Peak Absent. Source is Sample. peak_present->peak_absent No compare_impurities Compare Retention Time with Known Impurity Standards peak_absent->compare_impurities match_found Match Found? compare_impurities->match_found known_impurity Peak Identified as Known Impurity. match_found->known_impurity Yes unknown_impurity Peak is an Unknown Impurity match_found->unknown_impurity No lcms_analysis Perform LC-MS Analysis to Determine Mass (m/z) unknown_impurity->lcms_analysis structure_elucidation Isolate for NMR for Full Structure Elucidation lcms_analysis->structure_elucidation

Diagram 1: Workflow for troubleshooting unexpected chromatographic peaks.

Q5: My this compound purity by HPLC is below the specification. What steps should I take?

A5: A failing purity result requires a thorough investigation. This can involve checking for analytical errors or identifying a genuine quality issue with the material. Forced degradation studies can help determine if the substance is susceptible to degradation under specific stress conditions.[7]

G start Purity Below Specification check_system Step 1: Verify Analytical System Check system suitability (SST) results Calibrate instrument Verify standard/sample preparation start->check_system sst_ok SST & Prep OK? check_system->sst_ok analytical_error Analytical Error Identified. Rectify and re-analyze. sst_ok->analytical_error No genuine_issue Step 2: Investigate Material Quality sst_ok->genuine_issue Yes identify_impurities Identify and Quantify All Impurities (Refer to Diagram 1) genuine_issue->identify_impurities forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) identify_impurities->forced_degradation compare_profiles Compare impurity profile of failing lot with degradation products and reference lot. forced_degradation->compare_profiles root_cause Determine Root Cause (e.g., Synthesis Issue, Degradation) compare_profiles->root_cause

Diagram 2: Decision tree for investigating out-of-specification purity results.

Q6: My chromatographic peak for this compound shows significant tailing. How can I resolve this?

A6: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. Consider the following:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of Azilsartan to keep it fully protonated and minimize interactions with residual silanols on the C18 column. A pH of 2.5-4.0 is commonly used.[4][9]

  • Check for Column Degradation: The column may be voided or contaminated. Try washing the column with a strong solvent or replace it if necessary.

  • Optimize Mobile Phase Composition: Varying the ratio of acetonitrile to buffer may improve peak shape.[16]

  • Sample Overload: Injecting too high a concentration can cause peak tailing. Try diluting your sample.[17]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment

This protocol is a representative method synthesized from published literature for the analysis of Azilsartan medoxomil, which can be adapted for this compound.[9][10][12]

  • Chromatographic System:

    • HPLC System: A system equipped with a UV detector.

    • Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm particle size.[9]

    • Column Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: 248 nm.[9]

    • Injection Volume: 20 µL.[15]

  • Reagents and Solutions:

    • Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.0 using dilute orthophosphoric acid.[9]

    • Mobile Phase: Prepare a mixture of the buffer and acetonitrile in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas by sonication.[9]

    • Diluent: Use the mobile phase as the diluent.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[17]

    • Working Standard Solution (e.g., 40 µg/mL): Further dilute the stock solution with the diluent to achieve a final concentration within the validated linear range.

    • Sample Preparation: Prepare the test sample at the same concentration as the working standard using the same procedure.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no interfering peaks are present.

    • Inject the working standard solution multiple times (e.g., n=5) to verify system suitability (checking parameters like theoretical plates, tailing factor, and %RSD of peak area).

    • Inject the sample solution.

    • Calculate the purity and impurity levels by comparing the peak areas in the sample chromatogram to the peak area of the main analyte in the standard chromatogram.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Prepare Mobile Phase Buffer:ACN (60:40) Filter and Degas equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile->equilibrate prep_std Prepare Standard Solution e.g., 40 µg/mL sst Perform System Suitability Test (SST) (Inject Standard n=5) prep_std->sst prep_sample Prepare Sample Solution e.g., 40 µg/mL inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->sst sst->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity and Impurity Profile integrate->calculate

Diagram 3: General experimental workflow for HPLC purity analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Azilsartan Assays with Azilsartan-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the robust and reliable quantification of therapeutic agents in biological matrices is paramount for successful drug development. This guide provides a comparative overview of two distinct bioanalytical method validations for Azilsartan, a potent angiotensin II receptor blocker, utilizing its deuterated stable isotope, Azilsartan-d4, as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample processing and instrumental analysis.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate bioanalytical methods for Azilsartan.

Experimental Methodologies

A critical aspect of any bioanalytical method is the detailed experimental protocol. Below is a comparison of the key steps in two representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Azilsartan in human plasma.

Method 1: Solid Phase Extraction (SPE) based LC-MS/MS

This method employs a solid-phase extraction technique for sample clean-up, which is known for its high recovery and ability to remove interfering matrix components.[2]

  • Sample Preparation: Plasma samples are first treated with a precipitating agent. Following centrifugation, the supernatant is loaded onto an SPE cartridge. The cartridge is then washed, and the analyte and internal standard are eluted. The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of Azilsartan and this compound.[2][3] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[2][3]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[2][3] The transitions of the precursor ions to the product ions for both Azilsartan and this compound are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.

Method 2: Liquid-Liquid Extraction (LLE) based LC-MS/MS

This method utilizes liquid-liquid extraction for sample preparation, a technique valued for its simplicity and cost-effectiveness.[3]

  • Sample Preparation: An organic extraction solvent is added to the plasma sample containing the analyte and internal standard. After vortexing and centrifugation to facilitate phase separation, the organic layer containing the analyte and IS is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase for analysis.[3]

  • Chromatographic Separation: Similar to the SPE method, a C18 reversed-phase column is commonly employed.[3] The mobile phase composition is also comparable, typically a gradient of organic solvent and an aqueous buffer.[3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an ESI source in MRM mode is used for detection and quantification, monitoring the specific precursor to product ion transitions for Azilsartan and its deuterated internal standard.[3]

Comparative Validation Data

The performance of a bioanalytical method is assessed through a rigorous validation process as per regulatory guidelines from agencies like the FDA and EMA.[4][5][6][7][8][9][10][11][12] The following table summarizes the key validation parameters for the two compared methods.

Validation ParameterMethod 1 (SPE-based)Method 2 (LLE-based)
Linearity Range 1 - 2500 ng/mL1 - 4000 ng/mL
Correlation Coefficient (r²) > 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Intra-day Accuracy (%Bias) Within ±15%Within ±15%
Inter-day Accuracy (%Bias) Within ±15%Within ±15%
Mean Extraction Recovery Not explicitly stated~80%
Matrix Effect No significant effect observedNo matrix effect observed
Stability (Freeze-Thaw, Short-term, Long-term) Stable under all tested conditionsStable under all relevant storage conditions

Data synthesized from representative studies.[2][3]

Experimental Workflow Visualization

To provide a clearer understanding of the bioanalytical process, the following diagram illustrates a generalized workflow for the validation of an Azilsartan assay using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Plasma_Sample Plasma Sample Spiked with Azilsartan & this compound Extraction Extraction (SPE or LLE) Plasma_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Calculation Calibration_Curve->Concentration_Determination Validation_Assessment Validation Parameter Assessment (Accuracy, Precision, etc.) Concentration_Determination->Validation_Assessment

Caption: Generalized workflow for the bioanalytical method validation of Azilsartan.

This comparative guide highlights that both SPE and LLE-based LC-MS/MS methods can be successfully validated for the sensitive and accurate quantification of Azilsartan in human plasma. The choice between the two methods may depend on factors such as available laboratory resources, desired sample throughput, and specific requirements of the study. Both methods demonstrate excellent linearity, precision, and accuracy, meeting the stringent criteria set by regulatory agencies for bioanalytical method validation. The use of this compound as an internal standard is a key element in achieving this high level of performance.

References

Azilsartan-d4 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of therapeutic agents is paramount. For Azilsartan, a potent angiotensin II receptor blocker, the use of a stable isotope-labeled internal standard, Azilsartan-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a cornerstone of robust bioanalytical method development. This guide provides a comparative overview of the performance characteristics—linearity, accuracy, and precision—of analytical methods employing this compound and other internal standards, supported by experimental data from published studies.

Performance Characteristics of Azilsartan Bioanalytical Methods

The following tables summarize the linearity, accuracy, and precision data from various validated methods for the quantification of Azilsartan in biological matrices and pharmaceutical formulations. These methods often utilize an internal standard, such as this compound or a structural analog, to ensure high-quality data.

Table 1: Linearity of Azilsartan Quantification

Concentration Range (µg/mL)Correlation Coefficient (r²)Internal Standard UsedReference
0.1–1.5≥0.997Telmisartan[1][2]
2–100.999Not specified[3]
1–9Not specified (Y = 30365x + 1723)Not specified[4]
0.1–1.5Not specifiedAmlodipine Besylate[5]
5-300.9997Not specified[6]
5.0-50.00.9999Not specified[7]
10-500.9996Not specified[8]
20-1000.999Not specified[9]
1.0–9.0>0.9985Not specified
160.00-240.00>0.999Not specified

Table 2: Accuracy and Precision of Azilsartan Quantification

Internal Standard UsedIntraday Precision (%RSD)Interday Precision (%RSD)Intraday Accuracy (%)Interday Accuracy (%)Reference
Telmisartan3.07–13.00.04–13.890–102.593–109[1][2]
Not specified<2.0<2.099-101 (as % recovery)Not specified[3]
Amlodipine Besylate<15<1585-11585-115[5]
Not specified<2<299.50-101.20 (as % recovery)Not specified[6]
Not specified0.02-0.040.06-0.35Not specifiedNot specified[9]

The Role of the Internal Standard: this compound vs. Alternatives

The choice of an internal standard (IS) is critical in LC-MS/MS-based bioanalysis to compensate for variability in sample preparation and instrument response. The ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization characteristics.

This compound: The Stable Isotope-Labeled Advantage

This compound is a deuterated form of Azilsartan. Stable isotope-labeled internal standards are generally considered the gold standard in quantitative bioanalysis for several reasons:

  • Near-Identical Physicochemical Properties: this compound has nearly the same chemical structure, polarity, and ionization potential as Azilsartan. This ensures that it behaves almost identically during sample extraction, chromatographic separation, and mass spectrometric detection.

  • Co-elution: It typically co-elutes with the unlabeled analyte, meaning it experiences the same matrix effects (ion suppression or enhancement), providing more accurate correction.

  • Improved Precision and Accuracy: By closely mimicking the analyte, SIL standards can significantly reduce variability, leading to better precision and accuracy.

Alternative Internal Standards: Structural Analogs

When a stable isotope-labeled standard is unavailable or cost-prohibitive, a structural analog can be used. For Azilsartan analysis, compounds like Telmisartan, Valsartan, and Amlodipine Besylate have been employed.[1][2][5]

Comparison:

FeatureThis compound (SIL)Structural Analogs (e.g., Telmisartan, Valsartan)
Principle Chemically identical to the analyte, differing only in isotopic composition.Similar chemical structure to the analyte.
Chromatography Ideally co-elutes with the analyte.May have different retention times.
Matrix Effects Experiences and corrects for the same matrix effects as the analyte.May be affected differently by matrix components, leading to less accurate correction.
Accuracy & Precision Generally provides higher accuracy and precision.Can provide acceptable results, but may be less precise if its behavior deviates significantly from the analyte.
Potential Issues Possible chromatographic separation from the analyte (isotopic effect), although often minimal. Can mask issues with analyte stability or recovery.Differences in extraction recovery, ionization efficiency, and susceptibility to matrix effects compared to the analyte.

While SILs like this compound are theoretically superior, well-validated methods using structural analogs can also yield high-quality, reliable data as demonstrated in the tables above. The choice ultimately depends on the specific requirements of the assay, regulatory guidelines, and the availability of reagents.

Experimental Protocols

The following is a generalized protocol for the bioanalytical method validation of Azilsartan in human plasma using LC-MS/MS, based on common practices reported in the literature.[1][2][5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add a known concentration of the internal standard (e.g., this compound).

  • Pre-condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute Azilsartan and the internal standard with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH 3.2) and organic solvents like acetonitrile and methanol is typical.[1][2]

  • Flow Rate: A flow rate of around 1.0 mL/min is often employed.

  • Injection Volume: Typically 10-20 µL.

3. Mass Spectrometric Conditions

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Azilsartan and the internal standard.

4. Method Validation

The method is validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of Azilsartan. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intraday) and on different days (interday). The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference from endogenous components at the retention times of Azilsartan and the internal standard.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Evaluated to ensure that matrix components do not suppress or enhance the ionization of the analyte and internal standard.

  • Stability: The stability of Azilsartan in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between key validation parameters, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data_Proc Data Processing (Peak Area Ratio) LC_MS->Data_Proc Linearity Linearity Data_Proc->Linearity Accuracy Accuracy Data_Proc->Accuracy Precision Precision Data_Proc->Precision Results Final Concentration Linearity->Results Accuracy->Results Precision->Results

Caption: Experimental workflow for Azilsartan bioanalysis.

G center_node Reliable Quantification linearity Linearity (Consistent Proportionality) linearity->center_node Ensures dose-response relationship accuracy Accuracy (Closeness to True Value) accuracy->center_node Ensures results are correct precision Precision (Reproducibility) precision->center_node Ensures results are consistent

Caption: Relationship between Linearity, Accuracy, and Precision.

References

A Comparative Guide to the Bioequivalence of Azilsartan Medoxomil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of Azilsartan medoxomil, an angiotensin II receptor blocker used for the treatment of hypertension. The information presented herein is based on publicly available experimental data and regulatory guidelines, intended to assist researchers and professionals in the field of drug development.

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, during absorption.[1] The bioequivalence of generic formulations is established by comparing their pharmacokinetic profiles to that of the reference listed drug, Edarbi®.

In-Vivo Bioequivalence: Pharmacokinetic Comparison

A key aspect of ensuring therapeutic equivalence between different formulations is the comparison of their in-vivo pharmacokinetic parameters. Bioequivalence is generally concluded if the 90% confidence intervals (CI) for the ratio of the geometric means of the primary pharmacokinetic parameters, Cmax and AUC, fall within the acceptance range of 80.00% to 125.00%.[2][3][4]

A single-center, randomized, open-label, two-period crossover study was conducted in healthy Chinese subjects to compare a generic (test) formulation of Azilsartan medoxomil 20 mg tablets with the reference formulation. The study was performed under both fasting and fed conditions.[3][4]

Table 1: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single Oral Dose of 20 mg Azilsartan Medoxomil Under Fasting Conditions
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 2055.00 ± 438.702306.67 ± 534.8289.28% (83.54% - 95.42%)
AUC0-t (h·ng/mL) 15100 ± 3511.1915800 ± 3642.9795.23% (92.04% - 98.52%)
AUC0-∞ (h·ng/mL) 15400 ± 3692.2916200 ± 3784.6495.34% (92.13% - 98.66%)
Tmax (h) 2.89 ± 1.381.99 ± 0.58-
t1/2 (h) 9.68 ± 1.029.76 ± 0.90-

Data sourced from a bioequivalence study in healthy Chinese subjects.[3][4]

Table 2: Pharmacokinetic Parameters of Azilsartan Following a Single Oral Dose of 20 mg Azilsartan Medoxomil Under Fed Conditions
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 1959.67 ± 304.101966.55 ± 331.7399.33%
AUC0-t (h·ng/mL) 15200 ± 3278.3315400 ± 3362.9998.22%
AUC0-∞ (h·ng/mL) 15700 ± 3474.3015800 ± 3606.9798.13%
Tmax (h) 3.42 ± 1.003.57 ± 1.26-
t1/2 (h) 10.29 ± 1.0210.32 ± 1.07-

Data sourced from a bioequivalence study in healthy Chinese subjects.[3][4]

The results from this study demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both fasting and fed conditions were within the 80.00% to 125.00% range, indicating that the test and reference formulations are bioequivalent.[3][4]

In-Vitro Dissolution Studies

In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo performance. For a Biopharmaceutics Classification System (BCS) Class II drug like Azilsartan medoxomil (low solubility, high permeability), the dissolution profile is a key factor influencing bioavailability.[5] Various formulation strategies, such as the preparation of solid dispersions, have been explored to enhance the dissolution rate.[6]

Table 3: Comparative In-Vitro Dissolution of Azilsartan Medoxomil Formulations
Time (minutes)Pure Drug (% Dissolved)Solid Dispersion with M-β-CD (% Dissolved)Marketed Formulation (% Dissolved)
10< 20> 80~ 60
20~ 25> 90~ 75
30~ 30> 95~ 85
45~ 35> 98~ 90
60~ 40> 99~ 95

Data is illustrative and compiled from studies on solid dispersions of Azilsartan medoxomil.[5]

Formulations utilizing solid dispersion techniques with carriers like methylated β-cyclodextrin (M-β-CD) have shown a significantly faster drug release compared to the pure drug and even the marketed formulation.[5]

Experimental Protocols

The following outlines the typical methodologies employed in bioequivalence studies of Azilsartan medoxomil formulations, based on regulatory guidelines and published studies.[3][4][7]

In-Vivo Bioequivalence Study Protocol
  • Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover study is the standard design.[2][3][4][7] Studies are typically conducted under both fasting and fed conditions.[3][4][7]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers are recruited.[7][8] Subjects are typically screened for health status through medical history, physical examination, and laboratory tests.[8]

  • Dosing and Administration: A single oral dose of the test and reference formulations (e.g., 80 mg Azilsartan medoxomil) is administered with water after an overnight fast or a standardized high-fat meal in the fed study.[2][7]

  • Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose (e.g., up to 72 hours) to capture the complete pharmacokinetic profile.[2]

  • Analyte Measurement: The concentration of azilsartan (the active metabolite) in plasma is determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for azilsartan: Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2.[1][3]

  • Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine bioequivalence.[2][3]

In-Vitro Dissolution Study Protocol
  • Apparatus: USP Apparatus 2 (paddle method) is commonly used.[9]

  • Dissolution Medium: The choice of medium can vary, with studies using buffers at different pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.8) to simulate the gastrointestinal tract.[9][10]

  • Rotation Speed: A paddle speed of 50 rpm is typical.[9]

  • Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.[9]

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.

  • Analysis: The concentration of Azilsartan medoxomil in the samples is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][9]

Visualizing the Bioequivalence Assessment Process

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Bioequivalence_Workflow cluster_screening Subject Screening & Enrollment cluster_study_conduct Study Conduct (Crossover Design) cluster_analysis Analysis cluster_conclusion Conclusion Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Healthy Volunteers Informed_Consent->Enrollment Randomization Randomization into Two Sequences Enrollment->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Crossover Dosing Washout->Period2 Period2->Blood_Sampling Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stats_Analysis Statistical Analysis (ANOVA on log-transformed data) PK_Analysis->Stats_Analysis BE_Determination Bioequivalence Determination Stats_Analysis->BE_Determination

Caption: Experimental workflow for a typical in-vivo bioequivalence study.

Bioequivalence_Logic PK_Params Pharmacokinetic Parameters (Cmax, AUC) Log_Transform Log Transformation of PK Data PK_Params->Log_Transform Ratio Geometric Mean Ratio (Test/Reference) Log_Transform->Ratio CI_90 90% Confidence Interval Calculation Ratio->CI_90 Conclusion Bioequivalent? CI_90->Conclusion Acceptance_Criteria Acceptance Criteria (80.00% - 125.00%) Acceptance_Criteria->Conclusion Yes Yes Conclusion->Yes Interval within Criteria No No Conclusion->No Interval outside Criteria

Caption: Logical relationship for determining bioequivalence based on pharmacokinetic data.

References

Azilsartan Medoxomil Versus Candesartan in Hypertensive Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data reveals that azilsartan medoxomil demonstrates a more potent and sustained antihypertensive effect compared to candesartan cilexetil in patients with essential hypertension, while maintaining a comparable safety profile. This guide provides an objective comparison of the performance of these two angiotensin II receptor blockers (ARBs), supported by experimental data from key clinical trials.

Efficacy in Blood Pressure Reduction

Multiple studies have consistently shown that azilsartan provides a statistically significant greater reduction in both systolic and diastolic blood pressure compared to candesartan.

A 16-week, multicenter, randomized, double-blind study involving 622 Japanese patients with grade I-II essential hypertension found that azilsartan (20-40 mg once daily) was more effective than candesartan (8-12 mg once daily) in lowering clinic-measured blood pressure.[1][2] At week 16, the mean change from baseline in sitting diastolic blood pressure was -12.4 mmHg in the azilsartan group versus -9.8 mmHg in the candesartan group.[1][2] Similarly, the mean change in sitting systolic blood pressure was -21.8 mmHg for azilsartan and -17.5 mmHg for candesartan.[1][2]

Ambulatory Blood Pressure Monitoring (ABPM) data from the same study corroborated these findings, showing significantly greater reductions in both diastolic and systolic blood pressure with azilsartan over a 24-hour period, including daytime, nighttime, and early morning hours.[1][2]

An exploratory analysis of this study's data also revealed that azilsartan was more effective than candesartan in controlling morning blood pressure surges, a known risk factor for cardiovascular events.[3] In patients with a baseline morning BP surge, azilsartan significantly reduced both the sleep trough surge and the prewaking surge compared to candesartan.[3]

Another study comparing a lower dose of azilsartan (10 mg/day) to candesartan (8 mg/day) in hypertensive patients already being treated with candesartan found that azilsartan was non-inferior in controlling systolic blood pressure.[4]

The following tables summarize the key quantitative data from a pivotal head-to-head clinical trial.

Table 1: Change from Baseline in Sitting Clinic Blood Pressure at Week 16
ParameterAzilsartan (20-40 mg)Candesartan (8-12 mg)Difference in Least Squares Means (95% CI)P-value
Diastolic Blood Pressure (mmHg)-12.4-9.8-2.6 (-4.08, -1.22)0.0003
Systolic Blood Pressure (mmHg)-21.8-17.5-4.4 (-6.53, -2.20)<0.0001

Data from Rakugi et al., 2012.[1][2]

Table 2: Change from Baseline in 24-Hour Ambulatory Blood Pressure at Week 14
ParameterAzilsartan (20-40 mg)Candesartan (8-12 mg)Difference in Least Squares Means (95% CI)P-value
Mean 24-h Diastolic BP (mmHg)-9.3-7.2-2.1 (-3.29, -0.89)0.0007
Mean 24-h Systolic BP (mmHg)-14.3-10.0-4.3 (-6.04, -2.56)<0.0001

Data from Rakugi et al., 2012.[1]

Safety and Tolerability

The safety and tolerability of azilsartan and candesartan were found to be similar in clinical trials.[1][2] The incidence of treatment-emergent adverse events (TEAEs) was comparable between the two groups.[1] In the 16-week Japanese study, TEAEs were reported by 58.1% of patients receiving azilsartan and 52.4% of those receiving candesartan, with the majority being of mild or moderate intensity.[1]

Treatment-related adverse events were slightly more frequent with azilsartan (7.3%) compared to candesartan (1.9%), primarily due to a slightly higher incidence of postural dizziness and increased blood uric acid levels, though these were infrequent and not considered clinically concerning.[1]

Experimental Protocols

Key Clinical Trial Methodology (Rakugi et al., 2012)

This study was a 16-week, multicenter, randomized, double-blind, parallel-group comparison.

  • Participants: 622 Japanese patients with grade I-II essential hypertension.

  • Intervention: Patients were randomized to receive either azilsartan or candesartan.

    • Azilsartan Group: Started at 20 mg once daily for 8 weeks, then force-titrated to 40 mg once daily for the following 8 weeks.

    • Candesartan Group: Started at 8 mg once daily for 8 weeks, then force-titrated to 12 mg once daily for the subsequent 8 weeks.

  • Primary Efficacy Endpoint: Change from baseline in sitting trough diastolic blood pressure at week 16.

  • Secondary Efficacy Endpoints: Change from baseline in sitting trough systolic blood pressure at week 16, and changes in 24-hour ambulatory blood pressure at week 14.

  • Blood Pressure Measurement: Clinic blood pressure was measured at trough (24 ± 3 hours after the last dose). Ambulatory blood pressure was monitored for 24 hours.

  • Safety Assessment: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and 12-lead electrocardiograms.

Mechanism of Action: Angiotensin II Receptor Blockade

Both azilsartan and candesartan are angiotensin II receptor blockers (ARBs). They exert their antihypertensive effect by selectively blocking the AT1 receptor, which prevents angiotensin II from binding and causing vasoconstriction, aldosterone release, and other effects that lead to increased blood pressure. In vitro studies have suggested that azilsartan has a more potent inhibitory effect on the AT1 receptor and dissociates from it more slowly than other ARBs, which may contribute to its sustained blood pressure-lowering effect.[3]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ARB Mechanism of ARB Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Aldosterone Aldosterone Release AT1Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP ARBs Azilsartan / Candesartan ARBs->Block Block->AT1Receptor Blockade

Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs) within the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing two antihypertensive drugs.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization and Treatment cluster_followup Phase 3: Follow-up and Data Collection cluster_analysis Phase 4: Data Analysis and Reporting PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (BP, Labs, ECG) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization DrugA Drug A (e.g., Azilsartan) Randomization->DrugA DrugB Drug B (e.g., Candesartan) Randomization->DrugB FollowUpVisits Follow-up Visits (e.g., Weeks 2, 4, 8, 16) DrugA->FollowUpVisits DrugB->FollowUpVisits BPMonitoring Blood Pressure Monitoring (Clinic and Ambulatory) FollowUpVisits->BPMonitoring SafetyMonitoring Safety Monitoring (Adverse Events, Labs) FollowUpVisits->SafetyMonitoring DataAnalysis Statistical Analysis of Efficacy and Safety Data SafetyMonitoring->DataAnalysis FinalReport Final Study Report and Publication DataAnalysis->FinalReport

Caption: A generalized workflow for a randomized controlled trial comparing two antihypertensive drugs.

References

Head-to-Head Clinical Trials of Azilsartan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Azilsartan, an angiotensin II receptor blocker (ARB), has been subject to numerous head-to-head clinical trials to evaluate its efficacy and safety against other established ARBs in the management of hypertension. This guide provides a comprehensive comparison of Azilsartan with other key ARBs, supported by data from pivotal clinical studies.

Angiotensin II Receptor Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to two main receptor subtypes: AT1 and AT2.[1][2] Most of the known physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth, are mediated through the AT1 receptor.[1][3] ARBs, such as Azilsartan, exert their antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its pressor effects.[4]

Angiotensin II Receptor Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleaves AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE converted by AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R binds to AT2R AT2 Receptor AngII->AT2R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone CellGrowth Cell Proliferation/ Hypertrophy AT1R->CellGrowth Vasodilation Vasodilation AT2R->Vasodilation (counter-regulatory) Azilsartan Azilsartan (ARB) Azilsartan->AT1R blocks

Caption: Angiotensin II Receptor Signaling and the Mechanism of Action of Azilsartan.

Comparative Efficacy of Azilsartan

Clinical trials have consistently demonstrated the potent antihypertensive effects of Azilsartan, often showing superior blood pressure reduction compared to other ARBs. A key feature in many of these studies is the use of 24-hour ambulatory blood pressure monitoring (ABPM), which is considered a more reliable predictor of cardiovascular outcomes than clinic blood pressure measurements.[4]

Azilsartan vs. Olmesartan

Multiple studies have compared Azilsartan with Olmesartan. In a randomized, double-blind trial, Azilsartan medoxomil 80 mg demonstrated a statistically significant greater reduction in 24-hour mean systolic blood pressure (SBP) compared to Olmesartan 40 mg.[5][6] However, another study found no significant difference between Azilsartan 40 mg and Olmesartan 40 mg.[7] A study in patients with hypertension concluded that Azilsartan is significantly better than Olmesartan in controlling hypertension.[8]

TrialAzilsartan DoseOlmesartan DosePrimary EndpointMean SBP Reduction (Azilsartan)Mean SBP Reduction (Olmesartan)p-value
White et al. (2011)[5][6]80 mg40 mgChange in 24-hour mean SBP-14.3 mmHg-11.7 mmHg0.009
Bakris et al.[7]40 mg40 mgChange in 24-hour mean SBPNo significant difference reportedNo significant difference reportedNS
Unnamed Trial[8]40 mg20 mgChange in SBP at 6 months-44 mmHg-31 mmHg<0.001
Azilsartan vs. Valsartan

Head-to-head trials have also shown Azilsartan to be more effective at lowering blood pressure than Valsartan. In a 24-week study, both Azilsartan medoxomil 40 mg and 80 mg resulted in significantly greater reductions in 24-hour mean SBP compared to Valsartan 320 mg.[4][9] Similar results were observed in a study on Chinese patients with essential hypertension, where Azilsartan 80 mg was superior to Valsartan 160 mg in reducing trough sitting clinic SBP.[10]

TrialAzilsartan DoseValsartan DosePrimary EndpointMean SBP Reduction (Azilsartan)Mean SBP Reduction (Valsartan)p-value
Sica et al. (2011)[9]40 mg320 mgChange in 24-hour mean SBP-14.9 mmHg-11.3 mmHg<0.001
Sica et al. (2011)[9]80 mg320 mgChange in 24-hour mean SBP-15.3 mmHg-11.3 mmHg<0.001
Chinese Phase 3 Study[10]80 mg160 mgChange in trough scSBP-24.2 mmHg-20.6 mmHg0.010
Azilsartan vs. Candesartan

Studies comparing Azilsartan with Candesartan have also indicated a greater antihypertensive effect with Azilsartan. A 16-week, randomized, double-blind study in Japanese patients with essential hypertension found that Azilsartan (20-40 mg) led to a significantly greater reduction in both clinic and ambulatory SBP and diastolic blood pressure (DBP) compared to Candesartan cilexetil (8-12 mg).[11][12] Another study concluded that 10mg of Azilsartan was non-inferior to 8mg of Candesartan cilexetil for controlling systolic blood pressure.[13]

TrialAzilsartan DoseCandesartan DosePrimary EndpointMean Sitting DBP Reduction (Azilsartan)Mean Sitting DBP Reduction (Candesartan)p-value
Rakugi et al. (2012)[11][12]20-40 mg8-12 mgChange in sitting DBP at week 16-12.4 mmHg-9.8 mmHg0.0003
eMediNexus Study[13]10 mg8 mgNon-inferiority in SBP control-1.7 mmHg difference-Non-inferior
Azilsartan vs. Telmisartan

The comparative efficacy of Azilsartan and Telmisartan has been explored in several trials with some conflicting results. One study found no significant difference in the reduction of mean systolic or diastolic blood pressure at various time points up to 3 months.[14] However, another randomized, assessor-blinded study concluded that Azilsartan had greater antihypertensive efficacy than Telmisartan, with a significant reduction in 24-hour mean ambulatory SBP and DBP.[15] A study in patients with essential hypertension and type 2 diabetes found no significant difference in blood pressure reduction between the two drugs.[16][17]

TrialAzilsartan DoseTelmisartan DosePrimary EndpointOutcomep-value
Unnamed Trial[14]40-80 mg40-80 mgChange in mean SBP and DBPNo significant differenceNS
Randomized, Assessor-Blinded Study[15]40-80 mg40-80 mgChange in 24-hour mean ambulatory SBPAzilsartan showed greater reduction<0.0001
Open-label, Randomized Trial[16][17]40 mg40 mgChange in SBP and DBPNo significant differenceNS

Safety and Tolerability

Across the majority of head-to-head clinical trials, Azilsartan has demonstrated a safety and tolerability profile comparable to other ARBs.[4][5][11][15] The most commonly reported adverse events are generally mild and include dizziness, headache, and fatigue.[4][10]

Experimental Protocols: A Generalized Workflow

The head-to-head clinical trials cited in this guide generally follow a similar robust methodology to ensure the validity and reliability of the findings.

Clinical Trial Workflow Screening Screening & Washout Placebo Placebo Run-in Screening->Placebo Randomization Randomization Placebo->Randomization GroupA Group A: Azilsartan Randomization->GroupA GroupB Group B: Comparator ARB Randomization->GroupB Titration Dose Titration (if applicable) GroupA->Titration GroupB->Titration FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8, 16, 24) Titration->FollowUp Endpoint Primary & Secondary Endpoint Assessment (Clinic BP & ABPM) FollowUp->Endpoint Safety Safety Monitoring (Adverse Events, Labs) FollowUp->Safety

Caption: A Generalized Workflow for Head-to-Head ARB Clinical Trials.

A typical study design includes:

  • Screening and Washout Period: Potential participants undergo screening to ensure they meet the inclusion criteria. If they are on other antihypertensive medications, a washout period is initiated.[6]

  • Placebo Run-in: A single-blind placebo run-in period helps to establish a stable baseline blood pressure and identify patients who are compliant with the study protocol.[6]

  • Randomization: Eligible patients are randomly assigned to receive either Azilsartan or the comparator ARB in a double-blind fashion, meaning neither the patients nor the investigators know which treatment is being administered.[6][10]

  • Dose Titration: In some studies, the dose of the study medication may be increased (force-titrated) after a certain period if blood pressure goals are not met.[11][12]

  • Follow-up and Monitoring: Patients are followed for a predefined period, with regular clinic visits to measure blood pressure and monitor for any adverse events. Ambulatory blood pressure monitoring is often performed at baseline and at the end of the study.[4][6][18]

  • Endpoint Analysis: The primary efficacy endpoint is typically the change from baseline in mean 24-hour systolic blood pressure.[4][5][6] Secondary endpoints often include changes in clinic blood pressure and diastolic blood pressure. Safety and tolerability are assessed throughout the trial.[11][12]

References

Azilsartan: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azilsartan's performance against other antihypertensive agents, supported by a meta-analysis of clinical trial data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of Azilsartan's clinical profile.

Executive Summary

Azilsartan is an angiotensin II receptor blocker (ARB) that has demonstrated significant efficacy in reducing blood pressure in patients with essential hypertension.[1][2] Meta-analyses of numerous randomized controlled trials indicate that Azilsartan, particularly at higher doses, is more effective at lowering both systolic and diastolic blood pressure compared to other ARBs such as olmesartan, valsartan, and candesartan, while maintaining a comparable safety profile.[2][3][4]

Comparative Efficacy of Azilsartan

Meta-analyses consistently show that Azilsartan provides a statistically significant reduction in both clinic and 24-hour ambulatory blood pressure compared to other ARBs and control therapies.

Azilsartan versus Other Angiotensin II Receptor Blockers (ARBs)

A systematic review and meta-analysis of eleven randomized controlled trials involving 6,024 patients demonstrated that Azilsartan led to a significant reduction in clinical systolic blood pressure (SBP) by a mean difference of -2.85 mmHg and diastolic blood pressure (DBP) by a mean difference of -2.095 mmHg when compared to other ARBs.[3] The efficacy of Azilsartan appears to be dose-dependent, with the 80 mg dose showing the most substantial reduction in SBP.[2][3]

Table 1: Meta-Analysis of Azilsartan vs. Other ARBs - Blood Pressure Reduction [3]

ComparatorNumber of StudiesTotal PatientsMean Difference in Systolic Blood Pressure (mmHg)Mean Difference in Diastolic Blood Pressure (mmHg)
Other ARBs186024-2.85-2.095
Azilsartan versus Olmesartan

A meta-analysis of five trials with 1,402 patients found that Azilsartan was more effective in reducing office systolic blood pressure than olmesartan, with a weighted mean difference of -2.15 mmHg.[1] However, there was no significant difference in the reduction of office diastolic blood pressure between the two drugs.[1] Another study showed that 80 mg of Azilsartan medoxomil had superior efficacy in lowering 24-hour mean systolic BP compared to 40 mg of olmesartan (-14.3 mmHg vs. -11.7 mmHg).[5][6]

Table 2: Azilsartan vs. Olmesartan - Blood Pressure Reduction [1][5][6]

MetricAzilsartan DoseOlmesartan DoseMean Difference (mmHg)95% Confidence Interval
Office Systolic BPVariesVaries-2.15-3.78 to -0.53
Office Diastolic BPVariesVaries-0.99-2.06 to 0.08
24-hour Mean Systolic BP80 mg40 mg-2.6-
Azilsartan versus Valsartan

In a comparison with valsartan, 80 mg of Azilsartan medoxomil was found to be superior in reducing 24-hour mean systolic BP compared to 320 mg of valsartan (-14.3 mmHg vs. -10.0 mmHg).[5][6] Both 40 mg and 80 mg doses of Azilsartan medoxomil were also superior to valsartan in reducing clinic systolic BP.[5]

Table 3: Azilsartan vs. Valsartan - Blood Pressure Reduction [5][6]

MetricAzilsartan DoseValsartan DoseMean Difference in Placebo-Adjusted 24-hour Systolic BP Reduction (mmHg)
24-hour Mean Systolic BP80 mg320 mg-4.3
Azilsartan versus Candesartan

A 16-week, randomized, double-blind study involving 622 Japanese patients with essential hypertension demonstrated that Azilsartan (20-40 mg) resulted in a significantly greater reduction in sitting diastolic and systolic blood pressure compared to candesartan (8-12 mg).[7][8] The mean change from baseline in sitting diastolic BP was -12.4 mmHg for Azilsartan and -9.8 mmHg for candesartan.[7][8] For sitting systolic BP, the mean changes were -21.8 mmHg and -17.5 mmHg, respectively.[7][8]

Table 4: Azilsartan vs. Candesartan - Blood Pressure Reduction at Week 16 [7][8]

MetricAzilsartan (20-40 mg)Candesartan (8-12 mg)Difference in Mean Change (mmHg)95% Confidence Interval
Sitting Diastolic BP-12.4-9.8-2.6-4.08 to -1.22
Sitting Systolic BP-21.8-17.5-4.4-6.53 to -2.20

Safety and Tolerability Profile

Across multiple studies and meta-analyses, Azilsartan has demonstrated a safety and tolerability profile similar to that of other ARBs and placebo.[5][7][8]

Common Adverse Events

The most frequently reported adverse events in clinical trials for Azilsartan were generally mild to moderate in severity. A meta-analysis of 11 randomized controlled trials found no significant difference in the risk of total adverse events, serious adverse events, or adverse events leading to discontinuation compared to control therapies.[9] However, the 80 mg dose of Azilsartan was associated with a higher risk of dizziness, and the 40 mg dose was associated with a higher risk of urinary tract infection.[9] In a study comparing Azilsartan to valsartan, the most common adverse events were headache, dizziness, and urinary tract infection.[10]

Table 5: Common Adverse Events Reported in Azilsartan Clinical Trials [9][10]

Adverse EventAzilsartan 40 mgAzilsartan 80 mgComparator (Valsartan 320 mg)
Dizziness-Increased Risk (OR: 1.56)-
Urinary Tract InfectionIncreased Risk (OR: 1.82)--
HeadacheSimilar to ComparatorSimilar to Comparator59.2% (overall AEs)
Treatment-Emergent AEs65.4%65.3%59.2%

Experimental Protocols

The clinical trials included in these meta-analyses followed rigorous methodologies to ensure the validity and reliability of the findings.

Study Design and Patient Population

The majority of the cited studies were prospective, randomized, double-blind, placebo-controlled, or active-controlled trials.[1][5][6][7][8] Participants were typically adults with a diagnosis of essential hypertension, with some studies focusing on patients with grade I-II hypertension.[7][8] Key inclusion criteria often involved a baseline sitting or ambulatory blood pressure within a specified range (e.g., SBP ≥140 mmHg to <180 mmHg).[11] Exclusion criteria commonly included secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.

Treatment Protocol

In these trials, patients underwent a washout period for any previous antihypertensive medications before being randomized to receive either Azilsartan, a comparator drug, or a placebo.[12] Doses were often force-titrated, starting at a lower dose and increasing to a target dose over a specified period.[7][8][11] For example, in one study, patients receiving Azilsartan started at 20 mg daily and were titrated to 40 mg daily.[7][8] Treatment duration in these trials typically ranged from 6 to 24 weeks.[10][13]

Efficacy and Safety Assessments

The primary efficacy endpoints in these studies were the change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure, as well as the change in clinic trough sitting blood pressure.[5][6][14] Ambulatory blood pressure monitoring (ABPM) was a key method used to assess 24-hour blood pressure control.[5][6] Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms throughout the study period.

Visualizations

Signaling Pathway of Azilsartan

Azilsartan is an angiotensin II receptor blocker (ARB). It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.

Azilsartan_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion Sodium & Water Retention AT1_Receptor->Aldosterone Azilsartan Azilsartan Azilsartan->AT1_Receptor Blocks

Caption: Mechanism of action of Azilsartan.

Experimental Workflow: PRISMA Flow Diagram

The following diagram illustrates the typical study selection process in a meta-analysis of Azilsartan clinical trials, following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[15][16]

PRISMA_Flow_Diagram cluster_0 Identification cluster_1 Screening cluster_2 Eligibility cluster_3 Included Identification Records identified through database searching (n = 10,380) Screening Records after duplicates removed (n = ...) Identification->Screening Excluded_Screening Records excluded (n = ...) Screening->Excluded_Screening Not relevant Eligibility Full-text articles assessed for eligibility (n = ...) Screening->Eligibility Excluded_Eligibility Full-text articles excluded, with reasons (n = ...) Eligibility->Excluded_Eligibility Reasons for exclusion Included Studies included in quantitative synthesis (meta-analysis) (n = 11) Eligibility->Included

Caption: PRISMA flow diagram for study selection.

References

Safety Operating Guide

Safe Disposal of Azilsartan-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Azilsartan-d4, a deuterated analog of the antihypertensive drug Azilsartan, intended for research and development use. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye protection.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[3] In case of a spill, avoid dust formation.[2] Carefully sweep or shovel the material into a suitable, closed container for disposal.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with other waste pharmaceuticals, requires careful consideration of environmental safety and regulations.[4] Do not dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[4] The product should not be allowed to enter drains, water courses, or the soil.[1][2][3][5]

  • Primary Disposal Route: Return to Manufacturer

    • If possible, the most responsible method of disposal is to return the expired or waste this compound to the manufacturer.[4]

    • Contact the supplier to inquire about their product take-back program.

    • If a return is feasible, carefully label and securely package the material according to the manufacturer's instructions.[4]

  • Alternative Disposal Route: Licensed Waste Disposal Service

    • If returning the product to the manufacturer is not an option, the waste pharmaceutical must be disposed of through a state-licensed medical or chemical waste contractor.[4]

    • Label the waste container clearly as "this compound" and ensure it is securely sealed.

    • Package the waste material in a suitable, closed container to prevent leakage or spillage during transport.[1][2][6]

  • Handling Spills and Contaminated Materials

    • In the event of a spill, collect the material by sweeping and shoveling.[1][2]

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]

    • Place all contaminated materials, including absorbent materials and cleaning supplies, into a suitable and clearly labeled closed container for disposal.[1][2][6][3]

    • Dispose of the contaminated material as waste according to the procedures outlined in step 2.[3][5]

Disposal Decision Workflow

The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated check_manufacturer Can the waste be returned to the manufacturer? start->check_manufacturer return_to_manufacturer Package, label, and return to manufacturer following their protocol. check_manufacturer->return_to_manufacturer Yes licensed_disposal Engage a licensed chemical/medical waste disposal contractor. check_manufacturer->licensed_disposal No end End: Proper Disposal Complete return_to_manufacturer->end package_for_disposal Securely package and label the waste in a suitable, closed container. licensed_disposal->package_for_disposal transport_disposal Arrange for transport and disposal by the licensed contractor. package_for_disposal->transport_disposal transport_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.